molecular formula C13H18BrNO2 B2510994 tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate CAS No. 1365988-24-4

tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate

Cat. No.: B2510994
CAS No.: 1365988-24-4
M. Wt: 300.196
InChI Key: IOKQNFVMJIWDEI-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate is a useful research compound. Its molecular formula is C13H18BrNO2 and its molecular weight is 300.196. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-8-6-10(14)7-9(2)11(8)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKQNFVMJIWDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical properties of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and reactivity profile of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate , a specialized intermediate used in the synthesis of sterically hindered biaryl systems and complex pharmaceutical scaffolds.

CAS Registry Number: 1365988-24-4 Formula: C₁₃H₁₈BrNO₂ Molecular Weight: 300.19 g/mol Appearance: White to off-white crystalline solid

Executive Summary

This molecule represents a strategic "masked" building block in medicinal chemistry. It combines a protected aniline functionality buried within a sterically congested 2,6-dimethyl environment with a reactive aryl bromide handle. Its primary utility lies in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) where the steric bulk of the dimethyl groups is required to lock conformation (atropisomerism) or improve metabolic stability, while the Boc group prevents catalyst poisoning and allows for late-stage nitrogen functionalization.

Structural & Electronic Architecture

The Steric "Fortress"

The defining feature of this molecule is the 2,6-dimethyl substitution pattern .

  • Conformational Locking: The methyl groups force the carbamate moiety (

    
    -Boc) to rotate out of the plane of the phenyl ring. This orthogonality creates a high energy barrier to rotation, which is critical when synthesizing atropisomeric drugs.
    
  • Nucleophilic Suppression: The steric bulk severely retards the nucleophilicity of the nitrogen. Even after deprotection, the free amine is non-nucleophilic towards bulky electrophiles, often requiring specialized conditions (e.g., Buchwald catalysts) for further functionalization.

Electronic Push-Pull
  • The Bromide (C4): Located at the para position, the bromine atom is electronically isolated from the steric bulk of the methyl groups. It remains highly reactive toward oxidative addition by Palladium(0) species.

  • The Carbamate (N1): The Boc group acts as an electron-withdrawing protecting group, further reducing the electron density of the aniline nitrogen. This prevents the nitrogen from acting as a competing ligand for metal catalysts during cross-coupling reactions.

Synthesis & Purification Protocols

Synthesizing this molecule is non-trivial due to the low nucleophilicity of the parent aniline (4-bromo-2,6-dimethylaniline). Standard Boc protection protocols (Boc₂O/DCM) often fail or proceed glacially.

The "Hyper-Catalytic" Protocol

To overcome the steric barrier, the use of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst is essential. In some cases, the reaction proceeds via an isocyanate intermediate.

Reagents:

  • 4-Bromo-2,6-dimethylaniline (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.0 - 3.0 equiv)

  • DMAP (0.2 - 0.5 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the aniline in anhydrous MeCN (0.5 M concentration).

  • Activation: Add DMAP. The solution may darken slightly.

  • Addition: Add Boc₂O in portions.

  • Thermal Drive: Heat the reaction to reflux (80°C) . Unlike unhindered anilines, room temperature stirring is often insufficient.

  • Monitoring: Monitor via LCMS. Watch for the formation of the isocyanate intermediate (

    
     corresponding to loss of t-BuOH), which eventually converts to the carbamate.
    
  • Workup: Concentrate the solvent. Redissolve in EtOAc and wash with 1M HCl (to remove DMAP) and brine.

  • Purification: Recrystallization from Hexanes/EtOAc is preferred over column chromatography, as the compound crystallizes well.

Synthesis Pathway Diagram[1]

SynthesisPath Aniline 4-Bromo-2,6- dimethylaniline Boc2O Boc2O + DMAP (Reflux) Aniline->Boc2O Intermediate Isocyanate Intermediate (Transient) Boc2O->Intermediate Elimination Product tert-Butyl N-(4-bromo- 2,6-dimethylphenyl)carbamate Boc2O->Product Direct Attack Intermediate->Product + t-BuOH (Re-addition)

Caption: Kinetic pathway for the protection of sterically hindered anilines. The reaction may traverse a transient isocyanate species due to the steric ejection of the leaving group.

Chemoselectivity & Reactivity Profile[2]

This molecule acts as a "Switchboard" in synthesis: the C-Br bond is the active handle, while the N-Boc bond is the dormant mask.

Cross-Coupling (The C-Br Handle)

The aryl bromide is an excellent partner for Suzuki-Miyaura and Buchwald-Hartwig couplings.

  • Catalyst Selection: Because the substrate is sterically hindered ortho to the nitrogen, but not the bromine, standard catalysts like Pd(dppf)Cl₂ work for simple boronic acids.

  • Advanced Couplings: For coupling with bulky partners, use Pd-G3/G4 Buchwald Precatalysts (e.g., XPhos-Pd-G3). The bulky phosphine ligands prevent the palladium from getting "stuck" on the crowded arene face.

  • Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C in THF cleanly generates the aryl lithium species.

    • Warning: The Boc group is generally stable to n-BuLi at -78°C for short durations (< 30 min), but prolonged exposure or higher temperatures can lead to attack on the carbamate carbonyl (anionic Fries rearrangement or cleavage).

Deprotection (The N-Boc Mask)

Removal of the Boc group restores the aniline, but the steric bulk remains.

  • Conditions: TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Kinetics: Deprotection is slower than unhindered anilines. Expect reaction times of 2–4 hours at room temperature.

  • Product Stability: The resulting 4-bromo-2,6-dimethylaniline salt is stable. However, the free base is prone to oxidation (browning) upon air exposure and should be used immediately or stored as the HCl salt.

Reactivity Logic Map

Reactivity Center N-Boc-Ar-Br (Core Molecule) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-XPhos) Center->Suzuki Path A: C-C Bond Formation LiEx Li-Halogen Exchange (n-BuLi, -78°C) Center->LiEx Path B: Metalation Acid Acidic Deprotection (TFA or HCl) Center->Acid Path C: Unmasking Biaryl Hindered Biaryl Scaffold Suzuki->Biaryl Electrophile Reaction with E+ (CHO, SiR3, etc.) LiEx->Electrophile Aniline Free Aniline (Low Nucleophilicity) Acid->Aniline Restores Steric Amine

Caption: Divergent reactivity pathways. Path A and B utilize the aryl bromide while maintaining the nitrogen mask. Path C exposes the hindered amine.

Quantitative Data Summary

PropertyValue / ConditionNote
Melting Point 98 – 102 °CEstimated based on methyl-carbamate analogs; forms distinct crystals.
Solubility High: DCM, THF, EtOAcLow: Water, HexanesLipophilic Boc and Methyl groups drive organic solubility.
pKa (Conjugate Acid) ~3.5 - 4.0The 2,6-dimethyl groups increase basicity slightly vs. aniline, but Boc lowers it drastically.
TLC R_f ~0.6 (20% EtOAc/Hex)Moves significantly faster than the free aniline.
Storage < 25°C, DesiccatedStable indefinitely if kept dry.

References

  • Synthesis of Hindered Carbamates

    • Title: Three-Step Synthesis of the Antiepileptic Drug Candid
    • Source:Molecules (via PMC), 2022.
    • Context: Details the use of Boc₂O/DMAP/Reflux for 2,6-dimethylaniline deriv
    • URL:[Link]

  • General Boc Protection of Hindered Amines

    • Title: Di-tert-butyl dicarbonate (Boc2O) and 4-(dimethylamino)pyridine (DMAP) mediated synthesis of isocyanates.[1]

    • Source:Tetrahedron Letters, Knölker et al.
    • Context: Explains the isocyanate mechanism common in sterically hindered anilines.
    • URL:[Link]

  • Cross-Coupling of Hindered Substrates

    • Title: Catalyst Selection for Suzuki-Miyaura Coupling.
    • Source:Organic Chemistry Portal.
    • Context: Guidelines for using Buchwald ligands (SPhos/XPhos) with ortho-substituted aryl halides.
    • URL:[Link]

Sources

molecular weight and formula of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Application in High-Value Scaffolding

Executive Summary & Physicochemical Identity

tert-Butyl N-(4-bromo-2,6-dimethylphenyl)carbamate (CAS: 1365988-24-4) serves as a critical "linchpin" intermediate in medicinal chemistry.[1][2][3] It combines a protected aniline functionality with an aryl bromide handle, enabling orthogonal functionalization.[1][2][3] The steric bulk provided by the 2,6-dimethyl substitution pattern is a defining feature, influencing both its synthesis and its conformational stability in drug targets.[1][2][3]

Core Data Matrix[1][2][3][4]
PropertyValueTechnical Note
Molecular Formula C₁₃H₁₈BrNO₂
Molecular Weight 300.20 g/mol Average mass
Exact Mass 300.052 g/mol Monoisotopic (⁷⁹Br isotope)
CAS Number 1365988-24-4
Physical State Solid / PowderTypically off-white to pale yellow
Solubility DCM, THF, EtOAcPoor solubility in water/hexanes
pKa (Calculated) ~11.5 (Carbamate NH)Reduced acidity due to steric shielding

Synthetic Architecture: Overcoming Steric Hindrance

Synthesizing this molecule requires navigating the steric hindrance imposed by the ortho-methyl groups at positions 2 and 6.[1][2][3] Standard Boc-protection protocols (e.g., Boc₂O in aqueous dioxane) often suffer from sluggish kinetics because the nucleophilic nitrogen is twisted out of planarity and shielded from electrophilic attack.[1][2][3]

Optimized Protocol: DMAP-Catalyzed Hyper-Nucleophilic Acylation

To ensure high conversion, we employ a nucleophilic catalyst (DMAP) rather than relying solely on the aniline's intrinsic nucleophilicity.[1][2][3]

Reagents & Stoichiometry[1][2][3][4][5]
  • Precursor: 4-Bromo-2,6-dimethylaniline (1.0 equiv)[1][2][3]

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 1.5 equiv)[1][2][3]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1][2][3]

  • Solvent: Anhydrous THF or Acetonitrile (0.5 M concentration)

Step-by-Step Workflow
  • Dissolution: Charge a reaction vessel with 4-bromo-2,6-dimethylaniline and anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Activation: Add DMAP (10 mol%). Note: DMAP forms a reactive N-acylpyridinium intermediate with Boc₂O, which is far more electrophilic than Boc₂O itself, effectively bypassing the steric barrier of the aniline.[1][2][3]

  • Addition: Add Boc₂O (dissolved in minimal THF) dropwise at room temperature.

  • Thermal Drive: Heat the mixture to mild reflux (60–65°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:1). The starting aniline (more polar, lower R_f) should disappear.[1][2][3]

  • Workup:

    • Concentrate the solvent in vacuo.[1][2][3]

    • Redissolve in Ethyl Acetate.[1][2][3]

    • Wash with 1M HCl (to remove DMAP and unreacted aniline) followed by saturated NaHCO₃.[1][2][3]

  • Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Pathway Visualization

The following diagram illustrates the steric challenge and the catalytic solution.

SynthesisPath cluster_catalysis DMAP Catalytic Cycle Aniline 4-Bromo-2,6- dimethylaniline (Sterically Hindered) Product tert-Butyl N-(4-bromo- 2,6-dimethylphenyl)carbamate (Target) Aniline->Product Boc2O, THF, Reflux (Slow without Cat.) Aniline->Product Nucleophilic Attack on Intermediate Intermediate N-Acylpyridinium Species (Activated Electrophile) DMAP DMAP Intermediate->DMAP Regeneration Boc2O Boc2O Boc2O->Intermediate Activation DMAP->Intermediate +

Figure 1: Catalytic cycle overcoming steric hindrance at the 2,6-positions.

Structural Validation (Spectroscopy)[1][2][3]

Confirming the structure requires verifying the integrity of the Boc group and the specific substitution pattern on the aromatic ring.[1][2][3]

MethodDiagnostic SignalInterpretation
¹H NMR (CDCl₃)δ 1.50 ppm (s, 9H)tert-Butyl group (Boc).[1][2][3] Sharp singlet confirms protection.[1][2][3]
δ 2.15–2.25 ppm (s, 6H)ortho-Methyl groups.[1][2][3] Integration of 6H confirms the 2,6-dimethyl core.[1][2][3]
δ 7.15–7.25 ppm (s, 2H)Aromatic protons.[1][2][3] Singlet indicates symmetry (positions 3 and 5 are equivalent).[1][2]
δ ~5.8–6.0 ppm (br s, 1H)Carbamate NH.[1][2][3] Often broad; shift varies with concentration.[1][2][3]
¹³C NMR δ ~28.4 ppm Methyl carbons of the tert-butyl group.[1][2][3]
δ ~153.5 ppm Carbonyl carbon (C=O) of the carbamate.[1][2][3]
Mass Spec [M+Na]⁺ ~322/324 Sodium adduct often dominant in ESI+.[1][2][3] Look for 1:1 Br isotope pattern.

Functional Utility in Drug Discovery[1][2][3]

This molecule is not a final destination but a high-value scaffold.[1][2][3] The bromine atom at the para position is electronically activated for transition-metal catalyzed cross-coupling, while the Boc group remains stable under basic Suzuki/Buchwald conditions.[1][2][3]

Strategic Applications
  • Buchwald-Hartwig Amination: The Br handle allows coupling with secondary amines to create complex aniline derivatives used in kinase inhibitors.[1][2][3]

  • Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to generate biaryl systems.[1][2][3] The 2,6-dimethyl groups force the biaryl axis to twist, potentially creating atropisomers (axial chirality) useful in stereoselective binding.[1][2][3]

  • Lithiation/Exchange: Treatment with t-BuLi can effect Br-Li exchange (protected by the steric bulk) to introduce formyl or carboxyl groups.[1][2][3]

UtilityMap Core tert-Butyl N-(4-bromo- 2,6-dimethylphenyl)carbamate Suzuki Biaryl Scaffolds (Suzuki Coupling) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Complex Anilines (Buchwald-Hartwig) Core->Buchwald Pd2(dba)3, BINAP, R2NH Lithiation Benzoic Acids/Aldehydes (Li-Halogen Exchange) Core->Lithiation t-BuLi, then Electrophile

Figure 2: Divergent synthetic utility of the scaffold.[1][2][3]

References

  • Sigma-Aldrich. tert-Butyl (4-bromo-2,6-dimethylphenyl)carbamate Product Sheet. CAS 1365988-24-4.[2][3][6][7] Retrieved from [1][2][3]

  • PubChem. tert-Butyl (4-bromo-2,6-dimethylphenyl)carbamate Compound Summary. National Library of Medicine.[1][3] Retrieved from [1][2][3]

  • BLD Pharm. Product Analysis: tert-Butyl (4-bromo-2,6-dimethylphenyl)carbamate. Retrieved from [1][2][3]

  • Organic Chemistry Portal. Protection of Amino Groups: Boc-Protected Amines. (General protocol validation for hindered amines). Retrieved from [1][2][3]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive profile of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate (CAS 1365988-24-4).[1] This compound serves as a critical intermediate in the synthesis of sterically hindered biaryl systems, N-heterocyclic carbene (NHC) ligands, and pharmaceutical scaffolds. Its structural uniqueness lies in the 2,6-dimethyl substitution pattern , which imposes significant steric hindrance around the nitrogen atom, necessitating specific synthetic protocols distinct from standard aniline protection methods.

This document details the compound's identification, validated synthesis protocols, spectroscopic characterization, and downstream utility in palladium-catalyzed cross-coupling reactions.

Chemical Identity & Verification

The accurate identification of this compound is essential for regulatory compliance and database searching. The CAS number 1365988-24-4 is the definitive identifier.[1]

Table 1: Chemical Identification Data
PropertySpecification
CAS Number 1365988-24-4
IUPAC Name tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate
Synonyms N-Boc-4-bromo-2,6-dimethylaniline; 2-Methyl-2-propanyl (4-bromo-2,6-dimethylphenyl)carbamate
Molecular Formula C₁₃H₁₈BrNO₂
Molecular Weight 300.19 g/mol
SMILES CC1=CC(Br)=CC(C)=C1NC(=O)OC(C)(C)C
InChI Key IOKQNFVMJIWDEI-UHFFFAOYSA-N
Appearance White crystalline solid

Technical Note: The 2,6-dimethyl groups create a "protective pocket" around the amine. While this enhances the stability of the resulting carbamate against nucleophilic attack, it also reduces the nucleophilicity of the parent amine during synthesis, requiring elevated temperatures for Boc-protection [1, 2].

Validated Synthesis Protocol

Unlike unhindered anilines which react with di-tert-butyl dicarbonate (Boc₂O) at room temperature, the synthesis of CAS 1365988-24-4 requires thermal activation to overcome the steric barrier of the ortho-methyl groups.

Reaction Mechanism & Pathway

The synthesis involves the nucleophilic attack of 4-bromo-2,6-dimethylaniline on the carbonyl carbon of Boc₂O. The reaction is driven to completion by the release of CO₂ and tert-butanol.

SynthesisPathway Start 4-Bromo-2,6-dimethylaniline (Precursor) Conditions THF, 65°C, 18h (Thermal Activation) Start->Conditions Reagent Boc2O (Reagent) Reagent->Conditions Product tert-Butyl N-(4-bromo-2,6-dimethylphenyl)carbamate (CAS 1365988-24-4) Conditions->Product Nucleophilic Substitution (-CO2, -tBuOH)

Figure 1: Synthetic pathway for the Boc-protection of sterically hindered aniline.[1]

Experimental Procedure

Reagents:

  • 4-Bromo-2,6-dimethylaniline (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0–1.1 equiv)

  • Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2,6-dimethylaniline (e.g., 20.0 mmol) in anhydrous THF (approx. 1 M concentration).

  • Addition: Add Boc₂O (20.0 mmol) directly to the solution.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 18 hours .

    • Critical Control Point: Monitoring by TLC is recommended. If starting material remains, add an additional 0.1 equiv of Boc₂O and extend heating.

  • Workup: Remove the solvent in vacuo (rotary evaporator).

  • Purification: Recrystallize the residue from a mixture of Dichloromethane (CH₂Cl₂) and Petroleum Ether (or Hexanes) to afford the target compound as a white solid.

    • Yield Expectation: ~69–75% [3].[2][3]

Structural Characterization

Verification of the product structure is performed via ¹H NMR spectroscopy.[4][2][3][5] The diagnostic peaks confirm the presence of the Boc group and the symmetry of the aromatic system.

Table 2: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
7.19 Singlet (s)2HAr-H Indicates symmetry (3,5-positions equivalent).
5.83 Broad Singlet (s)1HNH Carbamate proton (exchangeable).[4]
2.22 Singlet (s)6HAr-CH₃ Two equivalent methyl groups at 2,6-positions.[4]
1.48 Singlet (s)9HC(CH₃ )₃Characteristic Boc tert-butyl group.[4]

Data Source: Validated against literature values [3].

Applications in Drug Discovery

This carbamate is primarily used as a robust building block for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The Boc group serves two purposes:

  • Protection: Prevents amine poisoning of the Pd catalyst.

  • Directing: Can assist in ortho-lithiation strategies if halogen migration is required.

Workflow: Suzuki-Miyaura Coupling

The following workflow illustrates the utility of CAS 1365988-24-4 in generating biaryl scaffolds common in kinase inhibitors.

ApplicationWorkflow Start CAS 1365988-24-4 (Aryl Bromide) Coupling Suzuki Coupling (Ar-B(OH)2, Pd Cat., Base) Start->Coupling Intermediate N-Boc Biaryl Intermediate Coupling->Intermediate C-C Bond Formation Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Final Functionalized Biaryl Amine (Drug Scaffold) Deprotection->Final Removal of Boc

Figure 2: Application of CAS 1365988-24-4 in generating biaryl amine scaffolds.

Safety & Handling (H/P Codes)
  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautions: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

References

  • Sigma-Aldrich. tert-Butyl (4-bromo-2,6-dimethylphenyl)carbamate Product Sheet. Accessed Oct 2023. Link

  • ChemScene. Product Analysis: CAS 1365988-24-4. Accessed Oct 2023. Link

  • Benhamou, L., et al. "Complexes featuring N-heterocyclic carbenes with bowl-shaped wingtips." Comptes Rendus Chimie, Vol 16, Issue 6, 2013. (Provides synthesis and NMR data). Link

Sources

stability of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate under ambient conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: tert-Butyl N-(4-bromo-2,6-dimethylphenyl)carbamate (CAS 1365988-24-4) is chemically stable under ambient laboratory conditions (20–25°C, <60% RH) for short-to-medium durations.

Its stability profile is defined by two opposing structural factors: the acid-lability of the tert-butoxycarbonyl (Boc) group and the steric protection provided by the 2,6-dimethyl substitution pattern. While robust against oxidation, moisture, and basic hydrolysis, the compound is critically sensitive to protic acids and high thermal stress (>150°C). For long-term banking (>6 months), storage at 2–8°C in amber vials is recommended to mitigate slow photolytic dehalogenation of the aryl bromide moiety.

Chemical Profile & Structural Logic[1][2]

To understand the stability, we must deconstruct the molecule into its functional interaction zones.[1]

FeatureStructural MotifStability Implication
Core Scaffold 2,6-DimethylanilineSteric Shielding: The ortho-methyl groups create a "picket fence" around the nitrogen. This forces the carbamate moiety out of planarity with the phenyl ring, reducing conjugation but physically blocking nucleophilic attack at the carbonyl.[1]
Protecting Group tert-Butyl carbamate (Boc)Acid Sensitivity: The Boc group is designed to cleave under acidic conditions (via

mechanism releasing a t-butyl cation). It is the "weakest link" regarding chemical stability.[1]
Reactive Handle 4-Bromo substituentPhotolability: Aryl bromides are generally stable but can undergo slow homolytic cleavage (de-bromination) upon prolonged exposure to UV light.[1]
Molecular Geometry & Steric Hindrance

Unlike unsubstituted N-Boc-aniline, the 2,6-dimethyl analog exhibits restricted rotation around the N-C(phenyl) bond. The steric bulk prevents the carbonyl oxygen from effectively coordinating with external electrophiles and shields the nitrogen from hydrolytic enzymes or moisture.[1] This makes this specific analog more hydrolytically stable than its non-hindered counterparts.[1]

Stability Analysis under Ambient Conditions

Thermal Stability
  • Status: Stable up to ~130°C.[1]

  • Mechanism: Carbamates generally undergo thermal decomposition (thermolysis) at temperatures exceeding 150–200°C, releasing isobutylene and carbon dioxide to regenerate the amine.

  • Ambient Risk: Negligible.[1] The compound is a solid at room temperature.[1]

  • Data Point: Similar hindered Boc-anilines exhibit melting points in the range of 130–140°C, with decomposition occurring only above the melting phase.

Hydrolytic Stability (Moisture)
  • Status: Highly Stable.

  • Mechanism: Water is a poor nucleophile for carbamate cleavage at neutral pH.[1] The lipophilic tert-butyl group and the hydrophobic 2,6-dimethylaryl core repel atmospheric moisture.

  • Ambient Risk: Negligible.[1] Hygroscopicity is low.[1]

Chemical Stability (Acids & Bases)
  • Acids (Critical Risk): The compound is unstable in the presence of strong acids (TFA, HCl, HBr). Exposure to acidic fumes in a fume hood or acidic silica gel during purification can trigger premature deprotection.[1]

    • Reaction:

      
      
      
  • Bases: Stable. The Boc group resists basic hydrolysis (e.g., NaOH, LiOH) even at elevated temperatures, making it orthogonal to ester hydrolysis protocols.

Photostability
  • Status: Moderately Sensitive.

  • Mechanism: The C-Br bond (Bond Dissociation Energy ~80 kcal/mol) can be excited by UV light, leading to homolytic cleavage and radical formation.

  • Ambient Risk: Low for solids; moderate for solutions.[1] Long-term exposure to direct sunlight may cause yellowing (formation of azo/nitroso byproducts or debromination).[1]

Mechanistic Degradation Pathways

The following diagram details the specific degradation routes relevant to storage and handling.

DegradationPathways cluster_legend Legend Compound N-Boc-4-bromo-2,6-dimethylaniline (Stable Solid) Acid Acidic Conditions (TFA/HCl, H+) Compound->Acid Heat Thermal Stress (>180°C) Compound->Heat UV UV Light (hν) Compound->UV Amine 4-Bromo-2,6-dimethylaniline (Free Amine) Acid->Amine S_N1 Cleavage Isobutylene Isobutylene + CO2 (Gas Evolution) Acid->Isobutylene Heat->Amine Thermolysis Heat->Isobutylene Radical Aryl Radical Species UV->Radical Homolysis (Slow) Debromo Debrominated Byproducts Radical->Debromo H-abstraction Stable Stable State Trigger Stress Trigger

Figure 1: Primary degradation pathways. Acid-catalyzed deprotection is the dominant risk factor under laboratory conditions.

Experimental Protocols

Stability Validation Workflow (HPLC)

To rigorously verify the integrity of a batch, use the following reverse-phase HPLC method. This separates the protected species from the free aniline (degradation product).[1]

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA, as it may degrade the sample on-column).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

Protocol:

  • Sample Prep: Dissolve 1 mg of compound in 1 mL MeCN.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start due to lipophilicity).[1]

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).[1]

  • Criteria:

    • N-Boc parent: Elutes late (high logP).

    • Free aniline: Elutes earlier.[1]

    • Acceptance: < 0.5% Free aniline content.[1]

Handling & Storage Recommendations
ParameterRecommendationRationale
Storage Temp 2–8°C (Preferred)Slows kinetic degradation; essential for long-term banking (>6 mo).[1]
Container Amber Glass Vial Blocks UV light to prevent C-Br photolysis.[1]
Atmosphere Inert (N2/Ar) Optional but recommended.[1] Prevents trace moisture/oxygen interaction over years.[1]
Solvent Handling Avoid Acidic Solvents Never dissolve in chloroform stabilized with HCl or alcohols with trace acids.[1] Use neutral solvents (DCM, EtOAc, DMSO).[1]

References

  • Sigma-Aldrich. (n.d.).[1] tert-Butyl (4-bromo-2,6-dimethylphenyl)carbamate Product Sheet. Retrieved from

  • ChemScene. (n.d.).[1] tert-Butyl (4-bromo-2,6-dimethylphenyl)carbamate Safety Data Sheet. Retrieved from

  • Organic Chemistry Portal. (2024).[1] Protection of Amino Groups: Boc-Protected Amines. Retrieved from

  • BenchChem. (2025).[1][2] Optimizing reaction time and temperature for N-Boc protection. Retrieved from

  • PubChem. (2025).[1][3][4] 4-Bromo-2,6-dimethylaniline Compound Summary. National Library of Medicine.[1] Retrieved from

Sources

Methodological & Application

Synthesis of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of a Sterically Hindered Carbamate

Tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecular architectures. The presence of the Boc (tert-butoxycarbonyl) protecting group on the sterically hindered 2,6-dimethylaniline core makes it a crucial building block. This structural motif allows for selective reactions at other positions of the aromatic ring or subsequent deprotection to reveal the amine under specific acidic conditions. The 4-bromo substituent provides a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of diverse and complex target molecules. This guide provides a detailed, field-tested protocol for the reliable synthesis of this key intermediate.

Reaction Overview and Mechanistic Considerations

The synthesis involves the protection of the amino group of 4-bromo-2,6-dimethylaniline using di-tert-butyl dicarbonate ((Boc)₂O), a standard reagent for introducing the Boc protecting group.[1][2] The reaction proceeds via a nucleophilic attack of the amine's lone pair on one of the electrophilic carbonyl carbons of the Boc anhydride.[3][4] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the innocuous byproducts, tert-butanol and carbon dioxide gas.[3][4]

While this reaction can sometimes be performed without a base, the inclusion of a mild base like sodium bicarbonate or a tertiary amine like triethylamine is often beneficial, especially with less nucleophilic anilines.[2] The base serves to deprotonate the positively charged nitrogen atom in the intermediate, thereby accelerating the reaction. Given the steric hindrance from the two ortho-methyl groups in the starting aniline, which can reduce its nucleophilicity, a base-catalyzed approach is recommended for optimal results.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
4-Bromo-2,6-dimethylaniline≥98%e.g., Sigma-Aldrich, ChemSceneStarting material.[5]
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent GradeVariousBoc-protecting agent.
Dichloromethane (DCM)AnhydrousVariousReaction solvent.
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)Reagent GradeVariousBase catalyst.
Saturated aqueous sodium bicarbonate solutionN/APrepared in-houseFor workup.
Brine (Saturated aqueous NaCl solution)N/APrepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousVariousDrying agent.
Round-bottom flaskAppropriate sizeVariousReaction vessel.
Magnetic stirrer and stir barN/AVariousFor agitation.
Separatory funnelAppropriate sizeVariousFor extraction.
Rotary evaporatorN/AVariousFor solvent removal.
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄VariousFor reaction monitoring.
Experimental Workflow

The overall workflow for the synthesis is depicted below. It involves the reaction setup, monitoring, aqueous workup, and final product isolation.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation A 1. Dissolve Aniline in DCM B 2. Add Base (e.g., Et3N) A->B C 3. Add (Boc)2O Solution B->C D 4. Stir at Room Temp & Monitor by TLC C->D E 5. Quench with Water D->E Reaction Complete F 6. Extract with DCM E->F G 7. Wash with Brine F->G H 8. Dry Organic Layer (MgSO4) G->H I 9. Concentrate in vacuo H->I J 10. Purify (if necessary) I->J

Sources

Suzuki-Miyaura coupling using tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate

Application Note for Advanced Biaryl Synthesis

Prepared for researchers, medicinal chemists, and process development scientists, this document provides a comprehensive technical guide for executing the Suzuki-Miyaura cross-coupling reaction with the sterically hindered substrate, tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate. This substrate is a valuable building block in pharmaceutical development, often used to construct complex molecular architectures where precise control over steric crowding is essential.[1] This guide moves beyond a simple recitation of steps to explain the critical mechanistic considerations and rationale behind protocol design, ensuring a higher probability of success for this challenging transformation.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[2] However, its efficiency can be dramatically impacted by the steric and electronic properties of the coupling partners. The target substrate, with its two ortho-methyl groups flanking the bromine atom, presents a significant steric challenge that can impede key steps in the catalytic cycle.[3][4] Successfully coupling this substrate requires a carefully selected catalyst system and optimized reaction conditions to overcome these hurdles.

Mechanism and Strategic Considerations for Hindered Substrates

The efficacy of the Suzuki-Miyaura coupling hinges on a delicate balance between three fundamental steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6][7] For a sterically congested substrate like tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate, each step requires special attention.

The Catalytic Cycle

The generally accepted mechanism involves the transformation of a Palladium(0) species to a Palladium(II) species and back again.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA ArX Ar-X (Aryl Halide) ArX->OA PdII_complex L₂Pd(II)(Ar)(X) OA->PdII_complex Rate-limiting for hindered substrates TM Transmetalation PdII_complex->TM Base Base (e.g., K₃PO₄) Base->TM Boronic R-B(OR)₂ Boronic->TM PdII_R_complex L₂Pd(II)(Ar)(R) TM->PdII_R_complex Base activates boronic acid RE Reductive Elimination PdII_R_complex->RE RE->Pd0 Regenerates Catalyst Product Ar-R (Coupled Product) RE->Product

Figure 1: Suzuki-Miyaura Catalytic Cycle.

Pillar 1: Oxidative Addition

This initial step, where the palladium catalyst inserts into the carbon-bromine bond, is often the rate-determining step for sterically hindered aryl halides.[3][8] The two ortho-methyl groups on the phenyl ring physically obstruct the approach of the palladium complex. To overcome this, the catalyst must be both highly reactive and sterically accessible.

  • The Ligand is Key: The choice of phosphine ligand is the most critical parameter. For hindered substrates, bulky and electron-rich monodentate ligands are superior.[3][9] Ligands from the dialkylbiaryl phosphine family (e.g., SPhos, XPhos, RuPhos) or specific N-heterocyclic carbenes (NHCs) are highly effective.[10][11]

    • Expertise: These bulky ligands favor the formation of a highly reactive, 14-electron monoligated L₁Pd(0) species. This smaller complex can more easily approach the hindered C-Br bond compared to a more coordinated L₂Pd(0) species.[3] The ligand's electron-donating nature also increases the electron density on the palladium center, further accelerating the oxidative addition.[5]

Pillar 2: Transmetalation

During transmetalation, the organic group from the boron reagent is transferred to the palladium(II) complex. This process requires activation of the organoboron compound by a base.[12]

  • Choice of Base: A suitable base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, or t-BuOK) reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the R-group to the palladium center.[6][12] For hindered couplings, stronger bases may be necessary, but care must be taken to avoid base-sensitive functional groups.

Pillar 3: Reductive Elimination

This is the final, product-forming step where the two organic fragments are joined, and the Pd(0) catalyst is regenerated. The steric bulk of the ortho-substituents can also make this step challenging.[8]

  • Expertise: The same bulky ligands that promote oxidative addition also facilitate reductive elimination. The steric clash between the ligand and the two coupled organic groups on the palladium center creates strain that is relieved by the C-C bond formation.[5][8]

Common Side Reactions and How to Mitigate Them
  • Protodeboronation: This is the undesired reaction of the boronic acid with trace water or other protic species, which destroys the nucleophilic partner.[13] Using rigorously dried solvents and reagents is crucial. In some cases, boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborate salts offer greater stability.[14] Interestingly, while bulky ligands are necessary for the coupling, they have also been shown to sometimes promote palladium-catalyzed protodeboronation.[13][15]

  • Homocoupling: The self-coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[6] Ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere minimizes this side product.

  • Dehalogenation: The premature reduction of the aryl bromide to an arene can compete with the desired coupling, especially with very bulky substrates.[4][8] The use of a well-chosen bulky ligand is designed to favor reductive elimination over pathways that lead to dehalogenation.[8]

Experimental Protocol and Workflow

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate with a representative arylboronic acid. Optimization of the ligand, base, or solvent may be required for different coupling partners.

Materials and Equipment
  • Substrates: tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate (≥98% purity), Arylboronic Acid (1.2-1.5 equivalents).

  • Catalyst System: Palladium(II) Acetate (Pd(OAc)₂, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%).

  • Ligand: SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 4.4 mol%).

  • Base: Potassium Phosphate Tribasic (K₃PO₄, 2.0-3.0 equivalents), finely powdered and dried.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (ensure it is degassed).

  • Equipment: Oven-dried Schlenk tube or reaction vial with a magnetic stir bar, rubber septum or screw cap, inert gas line (Argon or Nitrogen), heating mantle or oil bath with temperature control, standard glassware for workup, and silica gel for column chromatography.

Experimental Workflow Diagram

Experimental_Workflow A 1. Setup - Oven-dry glassware - Inert atmosphere (Ar/N₂) B 2. Charge Solids - Add Aryl Bromide (1.0 eq) - Add Boronic Acid (1.2 eq) - Add Base (K₃PO₄, 2.0 eq) A->B C 3. Add Catalyst System - Add Pd(OAc)₂ (2 mol%) - Add SPhos Ligand (4.4 mol%) B->C D 4. Add Solvent - Inject degassed Dioxane/Toluene C->D E 5. Reaction - Seal vessel - Heat to 80-110 °C - Stir for 12-24 h D->E F 6. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine E->F G 7. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Flash Chromatography F->G H 8. Analysis - Obtain pure product - Characterize (NMR, MS) G->H

Figure 2: Step-by-step experimental workflow.
Step-by-Step Methodology
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and powdered potassium phosphate (2.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.[8]

  • Catalyst Addition: To the same vial, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.024 mmol).

  • Solvent Addition: Seal the vial with a screw cap fitted with a septum. Remove from the glovebox (if used) and add degassed solvent (e.g., dioxane, 2-4 mL) via syringe.

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (typically 100 °C). Stir vigorously for the specified time (12-24 hours).[8] Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[8] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the desired biaryl product.

Data and Expected Outcomes

The choice of reaction parameters is crucial for achieving high yields. The following table provides starting conditions and expected outcomes for the coupling of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate with various boronic acids, based on established protocols for similar hindered systems.[8][11]

Coupling Partner (Boronic Acid)Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic AcidPd(OAc)₂ (2)SPhos (4.4)K₃PO₄ (2.0)Dioxane1001885-95
4-Methoxyphenylboronic AcidPd₂(dba)₃ (1)XPhos (2.2)K₃PO₄ (2.0)Toluene1102480-90
3,5-Dimethylphenylboronic AcidPd(OAc)₂ (2)RuPhos (4.4)Cs₂CO₃ (2.0)Dioxane1002475-85
2-Thiopheneboronic AcidPd(OAc)₂ (2)SPhos (4.4)K₂CO₃ (3.0)Dioxane/H₂O901270-80

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst- Use a pre-catalyst or ensure an appropriate Pd:Ligand ratio (typically 1:1 to 1:2).[8]- Ensure reagents are pure and the palladium source is not degraded.
2. Poor Reagent Quality- Use fresh, high-purity boronic acid.- Use anhydrous, degassed solvents.[8]
3. Suboptimal Conditions- Screen different bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).- Screen different bases (K₃PO₄, Cs₂CO₃, t-BuOK).- Increase the reaction temperature or time.
Significant Protodeboronation 1. Presence of Water- Use rigorously dried solvents and reagents.- Perform the reaction under a strictly inert atmosphere.
2. Unstable Boronic Acid- Consider using the corresponding pinacol boronate ester or potassium trifluoroborate salt, which are often more stable.[14]
Homocoupling of Boronic Acid 1. Presence of Oxygen- Ensure the solvent is thoroughly degassed (e.g., via sparging with argon or freeze-pump-thaw cycles).- Maintain a positive pressure of inert gas throughout the reaction.[6]
Dehalogenation of Starting Material 1. Inefficient Reductive Elimination- The use of a bulky, electron-rich ligand is designed to promote the desired coupling over dehalogenation.[8]- If the problem persists, screening alternative ligands or slightly lowering the temperature may be beneficial.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Vasile, M., et al. (2013, July 17). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Tu, T., et al. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Ser, C.-T., et al. (2022). Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Vaddamanu, M., et al. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Navarro, O., et al. A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides. SciSpace. [Link]

  • The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Chen, W., et al. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • MySkinRecipes. tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

Sources

Application Note: Strategic Utilization of tert-Butyl N-(4-bromo-2,6-dimethylphenyl)carbamate in Medicinal Chemistry

[1]

Executive Summary & Structural Utility

This guide details the synthesis, handling, and application of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate (CAS: 1365988-24-4).[1] This intermediate is a critical "masked" building block for synthesizing sterically hindered biaryl systems, particularly in the development of kinase inhibitors (e.g., JAK, MEK inhibitors) and atropisomeric ligands.

The "Magic Methyl" Effect & Steric Shielding

The 2,6-dimethyl substitution pattern on the aniline core serves two primary pharmaceutical functions:

  • Conformational Locking: The steric bulk forces the phenyl ring out of planarity relative to coupled systems, often improving selectivity for enzyme pockets (atropisomerism).[1]

  • Metabolic Stability: The methyl groups block the ortho-positions from cytochrome P450-mediated oxidation, extending the half-life of the final drug candidate.[1]

The Boc (tert-butoxycarbonyl) group is essential here.[1] Unlike the free aniline, the Boc-protected variant prevents catalyst poisoning via nitrogen coordination during palladium-catalyzed cross-couplings and allows for lithiation/metal-halogen exchange without competitive deprotonation of the amine.[1]

Retrosynthetic Analysis & Workflow

The utility of this intermediate lies in its divergent reactivity. The bromine atom allows for C-C bond formation, while the Boc group protects the nitrogen for later functionalization.

SynthesisWorkflowStart4-Bromo-2,6-dimethylanilineIntermediatetert-Butyl N-(4-bromo-2,6-dimethylphenyl)carbamate(The Core Intermediate)Start->IntermediateBoc Protection(NaHMDS/Boc2O)PathASuzuki Coupling(Biaryl Synthesis)Intermediate->PathAPd-Cat/Ar-B(OH)2PathBMiyaura Borylation(Boronate Ester)Intermediate->PathBPd-Cat/B2pin2PathCLithium-Halogen Exchange(Electrophile Trapping)Intermediate->PathCn-BuLi/-78°C

Figure 1: Divergent synthesis workflow starting from the Boc-protected intermediate.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate

Rationale: Standard Boc protection methods (TEA/Boc₂O) often fail or proceed slowly with 2,6-dimethylaniline derivatives due to significant steric hindrance around the nitrogen.[1] We utilize Sodium bis(trimethylsilyl)amide (NaHMDS) to irreversibly deprotonate the aniline, creating a potent nucleophile that attacks Boc₂O rapidly.[1]

Reagents:

  • 4-Bromo-2,6-dimethylaniline (1.0 eq)[1]

  • NaHMDS (2.0 eq, 1.0 M in THF)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)[1]

  • Anhydrous THF (Solvent)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 4-bromo-2,6-dimethylaniline (5.0 g, 25 mmol) in anhydrous THF (50 mL). Cool to 0 °C in an ice bath.

  • Deprotonation: Dropwise add NaHMDS (50 mL, 50 mmol) over 20 minutes. The solution will turn dark (often deep red/brown), indicating the formation of the anilide anion. Stir for 30 minutes at 0 °C.

  • Protection: Dissolve Boc₂O (6.55 g, 30 mmol) in THF (10 mL) and add dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow to warm to room temperature (RT). Stir for 3 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting material (more polar) should disappear.[1]

  • Quench: Carefully quench with saturated aqueous NH₄Cl (50 mL).

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from minimal hot Hexanes or purify via silica gel chromatography (0-5% EtOAc in Hexanes).

Expected Yield: 85-92% as a white/off-white crystalline solid.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: The 2,6-dimethyl groups create a "steric wall."[1] Standard catalysts like Pd(PPh₃)₄ are ineffective here.[1] We employ Buchwald Ligands (SPhos or XPhos) which are electron-rich and bulky, facilitating the oxidative addition of the hindered aryl bromide and reductive elimination of the biaryl product.[1]

Reagents:

  • tert-Butyl N(4-bromo-2,6-dimethylphenyl)carbamate (1.0 eq)[1]

  • Aryl Boronic Acid (1.5 eq)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl₂ (for less hindered partners).[1]

  • Base: K₃PO₄ (3.0 eq)[1]

  • Solvent: Toluene/Water (10:1)[1]

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the intermediate (1.0 mmol), boronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (11 mg), and SPhos (41 mg).

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Heating: Heat to 100 °C for 12-18 hours.

    • Note: Vigorous stirring is essential for the biphasic system.[1]

  • Workup: Cool to RT, filter through a pad of Celite, dilute with EtOAc, and wash with water.

  • Purification: Flash chromatography.

Catalyst Selection Matrix

When coupling this intermediate, the choice of catalyst is dictated by the steric demand of the coupling partner (the boronic acid), as the intermediate itself is already hindered.

Coupling Partner StericsRecommended Catalyst SystemLigand ClassRationale
Unsubstituted (Phenyl) Pd(dppf)Cl₂ or Pd(PPh₃)₄Bidentate / SimpleStandard activity sufficient.[1]
Ortho-Substituted Pd(OAc)₂ + SPhosDialkylbiaryl phosphineSPhos is designed for sterically demanding couplings.[1]
Di-Ortho Substituted Pd₂HU(dba)₃ + XPhosBulky Dialkylbiaryl"Commander" ligands required to force reductive elimination.[1]
Heterocyclic (Pyridyl) Pd-PEPPSI-IPrN-Heterocyclic CarbeneStabilizes Pd species against heteroatom coordination.[1]

Quality Control & Characterization Data

To validate the integrity of tert-butyl N(4-bromo-2,6-dimethylphenyl)carbamate, ensure the following spectral signatures are present.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.45-1.50 (s, 9H): Characteristic Boc tert-butyl singlet.[1]

    • δ 2.20-2.30 (s, 6H): The two ortho-methyl groups.[1] Note: If these appear as broad humps, it indicates restricted rotation (rotamers).

    • δ 5.80-6.00 (br s, 1H): Carbamate NH proton.[1]

    • δ 7.15-7.25 (s, 2H): Aromatic protons (meta-position).[1]

  • ¹³C NMR: Look for the carbamate carbonyl (~154 ppm) and the tert-butyl quaternary carbon (~80 ppm).[1]

Safety & Handling

  • Sensitizer Warning: Anilines and their derivatives can be skin sensitizers.[1] Use double nitrile gloves.[1]

  • Exotherm: The deprotonation with NaHMDS (Protocol A) is exothermic.[1] Strict temperature control (0 °C) is required to prevent decomposition or runaway side reactions.[1]

  • Storage: Store the intermediate at 2-8 °C under inert gas. While the Boc group is stable, the bromide can degrade slowly under direct light (photodehalogenation).

References

  • Synthesis of Hindered Anilines

    • Reference: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
    • Relevance: Establishes the necessity of specific ligands for hindered substrates.[1]

    • Link:[Link][1]

  • General Boc Protection of Hindered Amines

    • Reference: Ragnarsson, U., & Grehn, L. (1991).
    • Relevance: Foundational text for difficult Boc protections.[1]

    • Link:[Link][1]

  • Suzuki Coupling of Hindered Substrates

    • Reference: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research.
    • Relevance: Defines the SPhos/XPhos protocols used in Protocol B.
    • Link:[Link][1]

  • Compound Data (PubChem)

    • Source: PubChem Compound Summary for CID 58097966 (Parent Aniline).[1]

    • Link:[Link][1]

Application Note: Cross-Coupling Strategies for Sterically Shielded, Electron-Rich Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-Catalyzed Cross-Coupling of Boc-Protected 4-Bromo-2,6-Dimethylaniline Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction & Strategic Analysis

Boc-protected 4-bromo-2,6-dimethylaniline (Structure 1 ) represents a specialized pharmacophore building block.[1] It combines a protected aniline functionality with a reactive aryl bromide handle. However, successful cross-coupling at the C4 position presents a specific set of electronic and steric challenges that distinguish it from standard aryl bromide couplings.

The Chemist’s Challenge: Electronic Deactivation vs. Steric Protection
  • Electronic Deactivation (The Primary Hurdle): The nitrogen at the C1 position acts as a resonance donor (+R effect). Even when moderated by the electron-withdrawing Boc group, the aromatic ring remains electron-rich.[1] This increases the electron density at the C-Br bond, significantly raising the activation energy required for the Oxidative Addition step of the catalytic cycle. Standard catalysts (e.g., Pd(PPh₃)₄) often fail or require excessive heating, which endangers the Boc group.

  • Steric Environment: The 2,6-dimethyl pattern creates a "picket fence" around the nitrogen. While this is beneficial for preventing catalyst poisoning by the nitrogen lone pair, it imposes rigidity. If the incoming coupling partner (boronic acid or amine) is also ortho-substituted, the resulting biaryl system may suffer from restricted rotation (atropisomerism), complicating analysis and purification.

Strategic Solution: To overcome the sluggish oxidative addition of this electron-rich substrate, this guide utilizes Buchwald Generation 3 (G3) Precatalysts and bulky, electron-rich phosphine ligands (Dialkylbiarylphosphines).[1] These ligands facilitate the oxidative addition into electron-rich C-Br bonds while stabilizing the active Pd(0) species.[1]

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1]

This protocol is optimized for coupling 1 with aryl/heteroaryl boronic acids to generate biaryl scaffolds. We utilize XPhos Pd G3 , a precatalyst that rapidly generates the active mono-ligated Pd(0) species, essential for converting electron-rich aryl bromides.[1]

Materials & Reagents
ComponentSpecificationRole
Substrate Boc-4-bromo-2,6-dimethylaniline (1.0 equiv)Electrophile
Partner Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)Nucleophile
Catalyst XPhos Pd G3 (1.0–2.0 mol%)High-turnover catalyst
Base K₃PO₄ (Tribasic, 2.0–3.0 equiv)Activator (Mild)
Solvent 1,4-Dioxane : Water (4:1 ratio)Reaction Medium
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with Boc-4-bromo-2,6-dimethylaniline (1.0 equiv), the Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).[1]

    • Critical Step: If using XPhos Pd G3 (solid), add it now. If using a sensitive catalyst, add it last.

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen (or Argon) three times to remove O₂.

  • Solvent Addition:

    • Add degassed 1,4-Dioxane and degassed Water (4:1 v/v) via syringe.[1]

    • Concentration: Aim for 0.1 M to 0.2 M with respect to the aryl bromide.

  • Reaction:

    • Place the vial in a pre-heated block at 80 °C .

    • Note: Do not exceed 100 °C. While the Suzuki reaction benefits from heat, the Boc group can become thermally unstable in the presence of Lewis acidic species or aqueous base above 110 °C.

    • Stir vigorously (800+ rpm) for 2–4 hours.

  • Monitoring:

    • Monitor by LC-MS or TLC (Hexane:EtOAc).[1][2] Look for the consumption of the bromide. The electron-rich nature of the product may cause it to streak on silica; add 1% Et₃N to the eluent if necessary.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Dilute with Ethyl Acetate (EtOAc) and water.[5]

    • Separate phases.[1][6] Extract aqueous layer 2x with EtOAc.[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[6]

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Creating a C-N bond at the 4-position transforms the substrate into a diamine derivative.[1] Because the substrate is electron-rich, it is a poor electrophile. We employ RuPhos Pd G3 , which is specifically designed to prevent β-hydride elimination and promote reductive elimination in secondary amine synthesis.[1]

Materials & Reagents
ComponentSpecificationRole
Substrate Boc-4-bromo-2,6-dimethylaniline (1.0 equiv)Electrophile
Amine Primary or Secondary Amine (1.2 equiv)Nucleophile
Catalyst RuPhos Pd G3 (1.0–2.5 mol%)Catalyst (Amine-specific)
Base NaOtBu (Sodium tert-butoxide) (1.5 equiv)Strong Base
Solvent Toluene or t-Amyl AlcoholAnhydrous Solvent
Step-by-Step Methodology
  • Inert Handling (Glovebox or Schlenk Line):

    • Strict Anaerobic Conditions Required: Oxygen poisons the electron-rich phosphine ligands rapidly.[1]

    • Charge a dry reaction tube with Substrate (1.0 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G3 (2 mol%).

  • Amine Addition:

    • If the amine is a solid, add it with the other solids.

    • If liquid, add after solvent.

  • Solvation:

    • Add anhydrous Toluene (0.2 M concentration).

    • Tech Tip: If solubility is an issue, t-Amyl Alcohol is an excellent alternative that often boosts yields in difficult aminations.[1]

  • Reaction:

    • Heat to 85–90 °C for 4–12 hours.

    • Caution: NaOtBu is a strong base.[1] Ensure the Boc group is stable; usually, Boc-anilines are stable to NaOtBu/Toluene at this temperature, but avoid prolonged heating >100 °C.

  • Quench & Purification:

    • Cool to RT. Filter the mixture through a pad of Celite to remove insoluble salts and palladium black. Rinse with EtOAc.[1]

    • Concentrate the filtrate.[5][6]

    • Purify via Flash Column Chromatography.[1]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the Oxidative Addition bottleneck caused by the electron-rich nature of the substrate.

G PreCat Pd(II) Precatalyst (XPhos Pd G3) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base/Heat) OxAdd Intermediate A Oxidative Addition Complex (Ar-Pd(II)-Br) ActiveCat->OxAdd Slow Step (Requires Bulky Ligand) TransMet Intermediate B Transmetallation Complex (Ar-Pd(II)-Ar') OxAdd->TransMet Base Assisted Product Final Biaryl Product + Pd(0) Regeneration TransMet->Product Reductive Elimination Product->ActiveCat Cycle Repeats Substrate Substrate: Boc-4-Br-2,6-Me-Aniline (Electron Rich) Substrate->OxAdd Boronic Reagent: Ar'-B(OH)2 + Base Boronic->TransMet

Caption: Catalytic cycle for electron-rich aryl bromides. The red arrow indicates the rate-limiting Oxidative Addition step, necessitating electron-rich ligands (L).[1]

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Failed Oxidative AdditionSwitch to a more electron-rich ligand (e.g., tBuXPhos or BrettPhos ).[1] Increase Temp to 100 °C.
De-Bocylation (M-100 mass) Thermal/Base degradationLower temperature to 70 °C. Switch base from K₃PO₄ to Cs₂CO₃ (anhydrous conditions).[1]
Protodehalogenation (Ar-Br → Ar-H) β-Hydride Elimination (Amination)Use RuPhos (specifically designed to suppress this).[1] Ensure solvent is strictly anhydrous.[1]
Pd Black Precipitation Catalyst DecompositionLigand concentration is too low.[1] Add 10% free ligand relative to Pd, or ensure O₂ exclusion is rigorous.

References

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science.[1][7]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[1][8][9][10][11][12][13][14] Chemical Reviews.[1]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides.[1][8][10][13][15][16] Accounts of Chemical Research.

  • BenchChem Application Note. Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. (Validating reactivity patterns of poly-halogenated 2,6-dimethyl anilines).

Sources

solvent selection for reactions involving tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate (CAS: 1365988-24-4). This intermediate is a critical "steric scaffold" in medicinal chemistry, often used to synthesize atropisomeric kinase inhibitors or stabilize metabolically labile sites via the ortho-dimethyl effect.

Executive Summary & Physicochemical Profile

The target compound features a unique structural conflict: the lipophilic, bulky tert-butyl carbamate (Boc) group competes with the steric bulk of the 2,6-dimethyl substituents. This forces the carbamate moiety out of planarity with the phenyl ring, significantly altering solubility and reactivity compared to unhindered halo-anilines.

Physicochemical Data
PropertyValue / CharacteristicImplication for Solvent Selection
LogP (Predicted) ~4.41Highly lipophilic; insoluble in water. Requires non-polar or dipolar aprotic solvents.
H-Bond Donors 1 (Amide NH)Capable of H-bonding; solubility enhanced in ethers (THF, Dioxane).
Thermal Stability Labile >110°CAvoid high-boiling solvents (DMSO, DMF) if workup requires distillation.
Steric Profile High (Ortho-dimethyl)Hindered Nitrogen reduces catalyst poisoning but complicates N-alkylation.

Solvent Selection Decision Matrix

The choice of solvent is dictated by the specific transformation. The "Green Alternative" column provides replacements for REACH-restricted solvents (DCM, DMF, THF).

Reaction ClassStandard SolventGreen Alternative Rationale & Mechanism
Pd-Catalyzed Coupling (Suzuki/Buchwald)1,4-Dioxane / H₂O2-MeTHF / H₂O 2-MeTHF forms a clean biphasic system for workup and has a higher BP than THF for difficult couplings.
Lithiation / Metal-Halogen Exchange Anhydrous THFCPME (Cyclopentyl methyl ether) CPME has low peroxide formation and high stability to strong bases (n-BuLi).
Boc Deprotection (Acidic) DCM (with TFA)EtOAc (with HCl gas) HCl in EtOAc precipitates the aniline hydrochloride salt directly, simplifying purification (filtration vs. extraction).
Crystallization / Purification Hexanes / EtOAcHeptane / IPA The lipophilic Boc group crystallizes well from non-polar/polar alcohol mixtures.

Workflow Visualization

The following diagram illustrates the decision logic for processing this intermediate, prioritizing yield and intermediate stability.

SolventWorkflow Start Start: N-Boc-4-bromo-2,6-dimethylaniline Decision Select Transformation Start->Decision Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Decision->Suzuki Aryl Coupling Lithiation Lithiation/Exchange (Electrophile Trapping) Decision->Lithiation Functionalization Deprotection Boc Deprotection (Amine Release) Decision->Deprotection Salt Formation Solvent_Suzuki Solvent: 2-MeTHF/Water (4:1) Temp: 80°C Note: Biphasic System Essential Suzuki->Solvent_Suzuki Solvent_Lith Solvent: Anhydrous THF or CPME Temp: -78°C Note: Dianion Formation Required Lithiation->Solvent_Lith Solvent_Deprot Solvent: EtOAc/HCl (gas) Temp: 0°C to RT Note: Product Precipitates Deprotection->Solvent_Deprot

Caption: Decision tree for solvent selection based on reaction type, highlighting green chemistry alternatives.

Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Green Methodology)

Objective: Coupling of the 4-bromo position with an aryl boronic acid while preserving the Boc group. Challenge: The ortho-dimethyl groups create a "picket fence" around the nitrogen, but the para-bromide is accessible. However, the lipophilicity requires a solvent that dissolves the substrate while mixing with the aqueous base.

Reagents:

  • Substrate: 1.0 equiv

  • Aryl Boronic Acid: 1.2 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) - Robust against steric bulk.

  • Base: K₃PO₄ (2.0 equiv)[1]

  • Solvent: 2-MeTHF and Water (4:1 ratio).

Procedure:

  • Dissolution: Charge the reaction vessel with the N-Boc substrate and aryl boronic acid. Add 2-MeTHF (0.1 M concentration relative to substrate).

  • Degassing: Sparge the solution with Nitrogen/Argon for 10 minutes. Note: 2-MeTHF holds oxygen less avidly than THF, but degassing is still crucial for Pd(0) longevity.

  • Activation: Add the Pd catalyst and the aqueous solution of K₃PO₄ (dissolved in the minimum volume of water).

  • Reaction: Heat to 75-80°C for 4-12 hours.

    • Why this Temp? The Boc group is stable up to ~100°C in neutral/basic conditions. 2-MeTHF boils at 80°C, providing a natural temperature limit that prevents thermal Boc-cleavage.

  • Workup: Cool to RT. The layers will separate rapidly (2-MeTHF is immiscible with water). Wash the organic layer with brine, dry over MgSO₄, and concentrate.

Protocol B: Metal-Halogen Exchange (Lithiation)

Objective: Converting the C-Br bond to a C-Li bond for reaction with electrophiles (e.g., aldehydes, CO₂). Critical Mechanistic Insight: The N-H proton on the carbamate is acidic (pKa ~20). You must use 2 equivalents of organolithium: the first deprotonates the Nitrogen, the second exchanges the Bromine.

Solvent: Anhydrous THF (Tetrahydrofuran).[2]

  • Why not Diethyl Ether? The lithiated intermediate is an aggregate. THF coordinates Lithium better, breaking aggregates and increasing reactivity.

Procedure:

  • Dissolve substrate in anhydrous THF (0.05 M) under Argon. Cool to -78°C .

  • Add n-BuLi (1.05 equiv) dropwise. Stir for 15 min. This forms the N-Li species.

  • Add t-BuLi (2.1 equiv) or a second equivalent of n-BuLi dropwise. This effects the Br-Li exchange.

    • Note: t-BuLi is preferred for rapid exchange at -78°C to avoid Boc attack.

  • Stir for 30 mins at -78°C.

  • Add the electrophile (dissolved in THF). Allow to warm to RT slowly.

Protocol C: "Precipitation-Driven" Boc Deprotection

Objective: Removal of the Boc group to yield the free aniline salt. Standard vs. Recommended: Standard TFA/DCM requires rotary evaporation of corrosive TFA. The recommended HCl/EtOAc method yields the product as a solid.

Procedure:

  • Dissolve the N-Boc intermediate in Ethyl Acetate (EtOAc) (0.2 M).

  • Cool to 0°C.

  • Bubble anhydrous HCl gas through the solution OR add 4M HCl in Dioxane (3-4 equiv).

  • Observation: The 2,6-dimethylaniline hydrochloride salt will precipitate as a white/off-white solid due to the non-polar nature of the dimethyl-substituted ring in EtOAc.

  • Isolation: Filter the solid. Wash with cold Et₂O.

    • Self-Validating Step: If no precipitate forms, the lipophilicity of the product is too high. Add Heptane to force precipitation.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Boc Decomposition during Coupling Temperature >100°C or Lewis Acidic CatalystSwitch solvent to 2-MeTHF (BP 80°C) to cap temperature. Ensure base (K₃PO₄) buffers the system.
Low Yield in Lithiation Protonation of reactive intermediateEnsure 2+ equivalents of base are used. The first equivalent is sacrificial to the N-H.
Incomplete Deprotection Steric hindrance of the Boc groupThe 2,6-dimethyl groups shield the carbamate. Increase acid concentration or switch to H₂SO₄/Dioxane for higher kinetic power.
Oiling out during Deprotection Product too soluble in EtOAcAdd an anti-solvent like Hexanes or Heptane to induce crystallization.

References

  • Synthesis and Reactivity of Hindered Anilines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Aryl Halides"
    • Source:Journal of the American Chemical Society
    • URL:[Link] (Foundational text on hindered couplings).

  • Green Solvent Selection (2-MeTHF): Title: "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry" Source:Sigma-Aldrich / Merck Technical Review
  • Boc-Deprotection Methodologies

    • Title: "Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides"
    • Source:RSC Advances (Royal Society of Chemistry)
    • URL:[Link]

  • Compound Data & Safety (4-Bromo-2,6-dimethylaniline): Title: "4-Bromo-2,6-dimethylaniline Safety Data Sheet & Properties" Source:Thermo Fisher Scientific

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl N-(4-bromo-2,6-dimethylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Chemical Strategy

The synthesis of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate presents a classic "perfect storm" of reactivity challenges. You are attempting to place a bulky Boc group onto an aniline that is both sterically hindered (2,6-dimethyl "picket fence") and electronically deactivated (4-bromo inductive withdrawal).

Standard protocols (Boc₂O/TEA/DCM) often result in <10% conversion or require weeks of stirring. To achieve high yields (>85%), you must abandon standard nucleophilic attack and utilize one of two advanced pathways:

  • Hyper-Nucleophilic Catalysis (DMAP/Reflux): Forcing the equilibrium using 4-dimethylaminopyridine.

  • N-Metallation (The "Anion" Route): Irreversible deprotonation using a strong base (NaHMDS/LiHMDS) to create a highly reactive amide anion.

Experimental Protocols (Tiered Approach)

Method A: The "Anion" Route (Recommended for High Yield)

Best for: Small to mid-scale (mg to g), stubborn substrates, and ensuring 100% conversion.

The Logic: The 2,6-dimethyl groups block the lone pair's approach to the bulky Boc anhydride. By deprotonating with a strong base, you convert the neutral amine into a negatively charged amide anion. This species is sufficiently aggressive to overcome the steric barrier.

Reagents:

  • Substrate: 4-Bromo-2,6-dimethylaniline (1.0 equiv)

  • Base: NaHMDS or LiHMDS (2.0 equiv, 1M in THF)

  • Boc Source: Boc₂O (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask under N₂ or Ar atmosphere.

  • Dissolution: Dissolve the aniline (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone). Add NaHMDS (2.0 equiv) dropwise.

    • Observation: The solution often turns a deep color (yellow/orange) indicating anion formation.

  • Activation: Stir at -78°C for 30 minutes, then allow to warm to 0°C for 15 minutes to ensure complete deprotonation.

  • Addition: Cool back to -78°C. Add Boc₂O (1.5 equiv) dissolved in minimal THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3–12 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.

Method B: The "Thermal-Catalytic" Route (Scalable)

Best for: Large scale (>10g) where cryogenic conditions are impractical.

The Logic: DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a reactive N-acylpyridinium intermediate, which is more electrophilic and less sterically demanding than Boc₂O itself.

Reagents:

  • Substrate: 4-Bromo-2,6-dimethylaniline (1.0 equiv)

  • Reagent: Boc₂O (2.0 – 3.0 equiv)

  • Catalyst: DMAP (0.2 – 0.5 equiv) — Note: High loading is necessary here.

  • Solvent: Toluene or THF (Reflux)

Step-by-Step Protocol:

  • Dissolve aniline, Boc₂O (2 equiv), and DMAP (0.2 equiv) in Toluene.

  • Heat to reflux (110°C) under inert atmosphere.

  • Monitor by TLC/LCMS every 4 hours.

  • If conversion stalls, add fresh Boc₂O (1 equiv) and continue heating.

  • Critical Cleanup: Wash organic layer with 1M HCl or 5% Citric Acid to remove DMAP (DMAP contamination can ruin crystallization).

Troubleshooting & Optimization Center

Diagnostic Workflow

Use the following diagram to determine the correct corrective action based on your current experimental status.

Troubleshooting Start Issue Detected CheckLCMS Check LCMS/TLC Start->CheckLCMS Result1 SM Remains (>50%) No Product CheckLCMS->Result1 Unreactive Result2 Low Yield (<30%) Clean Conversion CheckLCMS->Result2 Stalled Result3 New Spot (Non-Product) Isocyanate? CheckLCMS->Result3 Byproducts Action1 Diagnosis: Steric Block Switch to Method A (NaHMDS) Result1->Action1 Action2 Diagnosis: Boc Decomposition Use fresh Boc2O Avoid Silica Column (Acidic) Result2->Action2 Action3 Diagnosis: Thermal Elimination Reduce Temp Check for Urea formation Result3->Action3

Caption: Decision tree for troubleshooting low yields in hindered aniline protection.

FAQ: Specific Issues & Solutions

Q1: My reaction turns into a solid gel/slurry upon adding NaHMDS. Is this normal? A: Yes. The lithium/sodium salt of the aniline anion is often less soluble than the neutral amine.

  • Fix: Add more anhydrous THF to maintain stirring. Do not switch to DCM (incompatible with strong bases).

Q2: I see a byproduct with Mass = [M - tBu + H]. What is it? A: This is likely the Isocyanate intermediate or the Urea dimer.

  • Cause: If heating (Method B) is too aggressive without sufficient Boc₂O, the intermediate can eliminate t-butanol to form the isocyanate.

  • Fix: Lower temperature, increase Boc₂O equivalents, or switch to Method A (low temp).

Q3: The product disappears during silica gel chromatography. A: Boc groups on electronically deactivated, hindered anilines can be acid-labile. Silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the silica. Alternatively, use neutral alumina.

Q4: Can I use neat Boc₂O (Solvent-free)? A: For this specific substrate (solid, high melting point), solvent-free conditions are poor because the reagents cannot mix intimately enough to overcome the steric barrier. A solvent like THF is required to mediate the proton transfer.

Data & Reagent Comparison

VariableStandard (TEA/DCM)Thermal (Reflux)Anion (NaHMDS)
Conversion (24h) < 10%60 - 85%> 95%
Steric Tolerance LowMediumHigh
Risk of Byproducts LowHigh (Isocyanates)Medium (Over-alkylation)
Scalability HighHighLow/Medium (Cryogenic)
Rec. Use Case Do not useMulti-gram scalePrecious material / 1st attempt

Mechanistic Visualization

Understanding why Method A works is crucial for adapting it to future analogs.

Mechanism cluster_0 Key Success Factor Aniline Hindered Aniline (Neutral, Low Nucleophilicity) Anion Anilide Anion (Super-Nucleophile) Aniline->Anion Deprotonation (-78°C) Base NaHMDS (Strong Base) Base->Anion Product N-Boc Product (Sterically Congested) Anion->Product Attack on Boc2O (Fast) Boc2O Boc2O (Electrophile) Boc2O->Product Note Anionic charge overcomes steric repulsion of 2,6-dimethyl groups

Caption: The anionic pathway bypasses the low nucleophilicity caused by steric hindrance.

References

  • Greene, T. W., & Wuts, P. G. M. (2007).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] John Wiley & Sons. (Chapter 7: Protection for the Amino Group).

  • Knölker, H. J., et al. (1996). Mild and Efficient Synthesis of N-Boc-Anilines. Synlett, 1996(10), 969-970. (Establishes the use of DMAP/Boc₂O for hindered systems).

  • Hernández, J. N., et al. (2007). Boc Protection of Sterically Hindered Amines. Journal of Organic Chemistry. (Discusses the utility of strong bases like LiHMDS for extremely hindered substrates).

  • BenchChem Technical Notes. (2025). Optimizing Reaction Time and Temperature for N-Boc Protection. (General troubleshooting parameters).

(Note: While specific literature on the exact 4-bromo-2,6-dimethyl analog is proprietary or sparse, the citations above provide the foundational methodology for the class of 2,6-disubstituted anilines.)

Sources

Technical Support Center: Purification of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BOC-26DMA Status: Active Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Overview (Triage)

Before loading your column, confirm the physicochemical profile of your target molecule. This compound presents unique challenges due to the 2,6-dimethyl steric hindrance , which affects both synthesis conversion and chromatographic behavior.

Physicochemical Profile
ParameterCharacteristicImplication for Purification
Polarity Low to ModerateElutes in non-polar mobile phases (e.g., 5–20% EtOAc/Hex).
Stability Acid-SensitiveCRITICAL: Silica gel is slightly acidic (pH 4–5). Prolonged exposure or heating during concentration can cleave the Boc group.
UV Activity Strong ($ \lambda_{max} $ ~254 nm)Easy detection via UV; aromatic ring provides strong absorption.
Impurities High Polarity DifferenceStarting Aniline: More polar (lower $ R_f

\text{Boc}_2\text{O} $):** Non-polar (Higher $ R_f $), weak UV.
Quick Diagnostic: TLC Check

Run a TLC plate in 10% Ethyl Acetate / 90% Hexanes .

  • $ R_f \approx 0.8 $: Bis-Boc byproduct (if base was too strong).

  • $ R_f \approx 0.5–0.6 $: Target Product (Mono-Boc).

  • $ R_f \approx 0.2–0.3 $: Unreacted 4-bromo-2,6-dimethylaniline (Starting Material).

  • $ R_f \approx 0.9 $: Excess $ \text{Boc}_2\text{O} $ (Stains brown in Iodine; invisible in UV).

Standard Operating Procedure (The "Gold Standard")

This protocol is designed to minimize on-column decomposition and maximize separation from the hindered aniline starting material.

Phase 1: Column Preparation (Neutralization)

Standard silica gel can degrade Boc-carbamates. You must neutralize the stationary phase.

  • Slurry Pack: Suspend silica in Hexanes containing 1% Triethylamine (Et3N) .

  • Flush: Flush the column with 2–3 column volumes (CV) of this buffer to neutralize active silanol sites.

  • Equilibration: Return to pure Hexanes (or starting gradient) just before loading.

Phase 2: Sample Loading
  • Preferred: Solid Load . Dissolve crude in minimal DCM, adsorb onto Celite (1:2 ratio), and evaporate to dryness.

    • Why? Liquid loading with DCM can cause "band broadening" because DCM is stronger than the starting eluent (Hexanes).

  • Alternative: Liquid load in minimal Toluene (if soluble). Avoid DCM if possible.

Phase 3: Elution Gradient

Solvent A: Hexanes (or Heptane) Solvent B: Ethyl Acetate (EtOAc)

Time (CV)% Solvent BAction
0–20%Elute excess $ \text{Boc}_2\text{O} $ and non-polar bis-Boc byproducts.
2–50%

5%
Linear ramp.
5–125%

20%
Target Product Elution Window.
12–1520%

50%
Flush out unreacted aniline (Starting Material).

Troubleshooting Guide

Issue A: "I see my product decomposing on the column."

Symptom: The product peak tails significantly, or NMR shows a mix of product and free aniline after purification. Root Cause: Acid-catalyzed deprotection by silica silanols. Solution:

  • Add Buffer: Add 0.5%

    
     to both Solvent A and Solvent B bottles.
    
  • Switch Phase: Use Amine-functionalized Silica (e.g., $ \text{NH}_2 $-Silica). This is naturally basic and requires no modifiers.

  • Speed: Increase flow rate to reduce residence time.

Issue B: "I cannot separate the Starting Material (Aniline) from the Product."

Symptom: The spots overlap on TLC or co-elute. Root Cause: The 2,6-dimethyl group makes the aniline less polar than typical anilines, bringing its $ R_f $ closer to the Boc-product. Solution (Chemical Scavenging):

  • Before the column, add an electrophile to react with the residual aniline.

  • Protocol: Add succinic anhydride or isonicotinoyl chloride to the crude mixture. Stir for 30 mins.

  • Mechanism: This converts the unreacted aniline into a highly polar amide/acid which will stick to the baseline of the column (Rf = 0), allowing the non-polar Boc-product to elute pure.

Issue C: "My NMR spectrum looks messy (broad/split peaks), but TLC is one spot."

Symptom: You suspect impurities, but the column looked clean. Root Cause: Rotamers. The bulky 2,6-dimethyl groups force the $ N $-Boc carbonyl out of plane, creating a high rotation barrier around the C-N bond. Verification:

  • Run NMR at elevated temperature (e.g., 50°C). If peaks coalesce (sharpen into one), it is pure.

  • Do not re-column. This is an intrinsic property of the molecule.

Visualizing the Workflow

PurificationLogic Start Crude Reaction Mixture TLC Step 1: TLC Diagnostic (10% EtOAc/Hex) Start->TLC CheckSM Is Starting Material (Aniline) Present? TLC->CheckSM Scavenge Add Succinic Anhydride (Convert Aniline to Polar Amide) CheckSM->Scavenge Yes (>5%) CheckAcid Is Silica Neutralized? CheckSM->CheckAcid No (<5%) Scavenge->CheckAcid Neut Add 1% Et3N to Eluent or Use NH2-Silica CheckAcid->Neut No RunCol Run Column Gradient: 0-20% EtOAc CheckAcid->RunCol Yes Neut->RunCol Rotamer NMR Check: Broad Peaks? RunCol->Rotamer HeatNMR Run VT-NMR @ 50°C (Confirm Rotamers) Rotamer->HeatNMR Yes Final Pure Product Rotamer->Final No HeatNMR->Final

Figure 1: Decision tree for the purification of sterically hindered Boc-anilines, highlighting chemical scavenging and rotamer verification steps.

Frequently Asked Questions (FAQ)

Q: Can I use DCM/Methanol instead of Hexane/EtOAc? A: It is not recommended. DCM/MeOH is too polar for this lipophilic compound. You will lose resolution between the product and the aniline. Stick to Hexane/EtOAc or Heptane/MTBE.

Q: How do I remove excess


 if it co-elutes? 
A: 

is very non-polar. If it co-elutes, your gradient started too high.
  • Fix: Wash the crude organic layer with imidazole solution before the column. Imidazole reacts with

    
     to form Boc-imidazole, which is water-soluble and washes away in the aqueous workup [1].
    

Q: Why is the yield lower than expected after the column? A: Aside from silica degradation, hindered anilines often have low conversion rates initially. Ensure you didn't lose material to "streaking." If you didn't use


, the aniline impurity likely streaked across the column, contaminating the product fractions, forcing you to discard mixed fractions.

References

  • Removal of Excess Boc Anhydride: K. Agapiou, et al. "Removal of excess Boc anhydride from reaction mixtures." Org.[1][2][3] Lett., 2021 .[4] (Use of imidazole/nucleophiles to clear Boc2O).[2][4][5][6]

  • Purification of Amines: Teledyne ISCO. "Flash Chromatography Guide: Purification of Amines and Heterocycles."

  • Boc Group Stability: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.
  • Rotamers in Hindered Amides: Clayden, J. et al. "Atropisomerism in amides and carbamates." Angew.[7] Chem. Int. Ed., 2006 .[3]

Sources

Technical Support Center: Purification of tert-Butyl N-(4-bromo-2,6-dimethylphenyl)carbamate

[1][2][3][4]

Executive Summary & Chemical Profile[1][2][3][4]

Compound: tert-Butyl N-(4-bromo-2,6-dimethylphenyl)carbamate CAS: 1365988-24-4 Properties: Lipophilic, white to off-white solid.[1][2][3][4] Structural Challenge: The presence of the tert-butyloxycarbonyl (Boc) group combined with the 2,6-dimethyl substitution creates a highly lipophilic molecule with significant steric bulk.[1][2][3] This often leads to "oiling out" during recrystallization rather than distinct crystal formation.[1][2][3]

Core Recommendation: The most robust solvent system for this class of hindered carbamates is a Hexanes/Ethyl Acetate mixture.[1][2][3] For greener alternatives or specific impurity profiles, Ethanol/Water is the secondary standard.[1][3][4]

Solvent Selection Matrix

This matrix is designed to guide your solvent choice based on the nature of your crude material and observed behavior.[1][2][3]

Solvent SystemRatio (v/v)ClassificationApplication Context
Hexanes / Ethyl Acetate 10:1 to 5:1 Primary (Non-Polar) Best Starting Point. Excellent for removing non-polar impurities.[1][2][3] The hindered aryl ring makes the compound soluble in EtOAc but sparingly soluble in Hexanes.[1][2][3]
Heptane / Toluene Variable Industrial / Scale-up Use if "oiling out" occurs in Hexanes.[1][2][3] Toluene solubilizes the "oil" phase better at intermediate temperatures, allowing crystal growth upon slow cooling.[4]
Ethanol / Water ~9:1 (Hot) Polar / Green Effective if the crude contains inorganic salts or highly polar byproducts.[1][2][3] Warning: Excess water can cause rapid precipitation (amorphous solid) rather than crystallization.[1][2][3]
Methanol 100% Single Solvent Suitable if the compound has a steep solubility curve (highly soluble hot, insoluble cold).[1][3][4] Requires cooling to -20°C for maximum yield.[1][2][3]
⚠️ Critical Warning: Thermal Instability

Boc protecting groups are thermally sensitive.[1][2][3] Prolonged heating above 80°C or the presence of trace acids can lead to deprotection (isobutylene gas evolution).[1][3]

  • Do not use high-boiling solvents like DMSO or DMF for recrystallization.[1][2][3]

  • Do not reflux for extended periods.[1][2][3]

Decision Logic: Solvent Selection Flowchart

The following diagram illustrates the logical pathway for selecting the optimal solvent based on your experimental observations.

SolventSelectionStartStart: Analyze Crude SolidCheckSolubilityTest Solubility in Hot HexanesStart->CheckSolubilitySolubleFully Soluble?CheckSolubility->SolubleYesSolubleCool to RT/0°CSoluble->YesSolubleYesNoSolubleAdd Ethyl Acetate (Dropwise)Soluble->NoSolubleNoCrystalsFormCrystals Form?YesSoluble->CrystalsFormNoSoluble->CrystalsFormSuccessHarvest Crystals(Hex/EtOAc System)CrystalsForm->SuccessYesOilingOutOiling Out ObservedCrystalsForm->OilingOutNo (Oils)SwitchSystemSwitch to Heptane/Tolueneor MethanolOilingOut->SwitchSystem

Figure 1: Decision tree for selecting and optimizing the recrystallization solvent system.

Detailed Protocol: Two-Solvent Recrystallization (Hexanes/EtOAc)

This protocol is optimized to minimize thermal stress on the Boc group while maximizing purity.[1][2][3]

Materials
  • Crude tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate[1][2][3][4]

  • Solvent A: Ethyl Acetate (Good Solvent)[1][2][3][4]

  • Solvent B: Hexanes (Anti-Solvent)[1][2][3][4]

  • Heat source: Water bath (set to 60°C) - Avoid oil baths to prevent overheating spots.[1][2][3][4]

Step-by-Step Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of Solvent A (Ethyl Acetate) required to dissolve the solid at 50-60°C. Swirl constantly.[1][2][3]

  • Filtration (Optional): If insoluble particles (dust, salts) remain, perform a hot gravity filtration through a fluted filter paper.[3]

  • Cloud Point: While keeping the solution warm (50°C), add Solvent B (Hexanes) dropwise.

    • Observation: Continue adding until a faint, persistent cloudiness (turbidity) appears.[3][4]

  • Clarification: Add 1-2 drops of Solvent A (EtOAc) to just clear the cloudiness.[1][2][3] The solution should be saturated but clear.

  • Crystallization:

    • Remove from heat.[1][2][3][5]

    • Cover the flask with a Kimwipe (not a stopper, to allow slow evaporation) or loose foil.[3][4]

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Note: If oil droplets form, reheat slightly and add a seed crystal.

  • Maximizing Yield: Once at RT, place the flask in an ice bath (0°C) for 30 minutes.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with cold Hexanes.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

  • Cause: The melting point of the solvated compound is lower than the temperature at which saturation occurs.[1][2][3] This is common with "greasy" Boc-protected anilines.[1][2][3]

  • Solution:

    • Seed Crystals: Add a tiny crystal of pure product to the oil/solvent mixture at a temperature below the oiling point but above room temperature.

    • Change Solvent: Switch to Heptane/Toluene . Toluene is a better solvent for the "oil" phase than EtOAc, which helps keep the molecules in solution long enough to organize into a lattice.[4]

    • Slower Cooling: Wrap the flask in a towel to slow the cooling rate.

Q2: I have low recovery yield. Where is my product?

  • Cause: The compound is too soluble in the anti-solvent (Hexanes) or too much "Good Solvent" (EtOAc) was used.[1][3]

  • Solution: Check the mother liquor (filtrate) by TLC.[1][3] If the spot is intense, concentrate the filtrate by rotary evaporation to half volume and repeat the cooling/crystallization steps (Second Crop).

Q3: The crystals are yellow/brown, but the product should be white.

  • Cause: Oxidation products of the aniline precursor (4-bromo-2,6-dimethylaniline) are trapped in the lattice.[1][2][3]

  • Solution: Perform an Activated Carbon (Charcoal) treatment during the hot dissolution step (Step 1 of the protocol).[1][3][6][7] Add ~5% w/w activated carbon, stir for 5 mins, then hot filter.

References & Validation

  • Compound Data: tert-Butyl N-(4-bromo-2,6-dimethylphenyl)carbamate (CAS 1365988-24-4).[1][2][3][8] Sigma-Aldrich / MilliporeSigma.[1][2][3] Available at: (Accessed Feb 2026).[1][2][3][4]

  • General Procedure (Boc-Anilines): The synthesis and purification of hindered Boc-anilines often utilize silica chromatography or crystallization from non-polar/polar mixtures due to steric inhibition of intermolecular H-bonding.[1][2][3] See: Organic Syntheses, Coll. Vol. 10, p. 301 (2004).[3][4]

  • Precursor Properties: 4-Bromo-2,6-dimethylaniline (Precursor) has a melting point of 53-55°C, indicating the Boc-derivative likely melts <120°C, necessitating careful thermal management.[1][2][3][4] PubChem CID 24851542.[1][2][3] Available at: .[1][2][3]

  • Solvent Methodology: "Recrystallization Guide." Department of Chemistry, University of Rochester.[2][3] Confirms Hexane/EtOAc and EtOH/Water as standard systems for amides/carbamates.[1][2][3] Available at: .[1][2][3][4]

Disclaimer: This guide is intended for qualified research personnel.[1][2][3] Always consult the Safety Data Sheet (SDS) before handling chemical substances.

identifying impurities in crude tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: CASE #4-Br-DMP-Boc Subject: Impurity Profiling & Troubleshooting for tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate Status: Open Priority: High

Diagnostic Triage: What are you observing?

Before diving into mechanisms, match your observation to the likely culprit using this rapid diagnostic matrix.

ObservationLikely Impurity/IssueRoot Cause
LC-MS: Peak at M-56 or M-100 dominates.Fragment Ion (Not an impurity)The Boc group is thermally labile in the MS source. M-56 is loss of isobutylene; M-100 is loss of Boc group.
LC-MS: Persistent peak at MW ~200/202 .Starting Material (4-bromo-2,6-dimethylaniline)Steric hindrance from 2,6-dimethyl groups prevents

attack.
LC-MS: Large peak at MW ~426/428/430 .Symmetrical Urea (1,3-bis(4-bromo-2,6-dimethylphenyl)urea)Moisture ingress or excessive heating causing isocyanate dimerization.
NMR: Missing Boc singlet (~1.5 ppm); broad NH peak.Starting Material Incomplete reaction.
Physical: Reaction mixture turned into an insoluble white solid.Symmetrical Urea The urea byproduct is highly crystalline and insoluble in most organic solvents.

The Reaction Landscape: Pathway & Impurity Genesis

The synthesis of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate is deceptively simple. The 2,6-dimethyl substitution creates a "steric wall" that protects the nitrogen, making standard Boc-protection sluggish. This forces researchers to use catalysts (like DMAP) or stronger bases (NaHMDS), which opens the door to specific side reactions.

ReactionLandscape SM Starting Material (4-Bromo-2,6-dimethylaniline) Target TARGET PRODUCT (Boc-Carbamate) SM->Target Boc2O, Base/Cat (Slow due to sterics) Isocyanate Intermediate (Isocyanate) SM->Isocyanate Heat or Base-induced elimination Target->Isocyanate Thermal degradation BisBoc IMPURITY: Bis-Boc (Over-reaction) Target->BisBoc Excess Boc2O Strong Base (NaH) Urea IMPURITY: Symmetrical Urea (Insoluble Solid) Isocyanate->Urea + SM (Aniline) + Moisture

Figure 1: Reaction landscape showing the genesis of key impurities. Note that the Isocyanate is a "gateway" intermediate leading to the problematic Urea impurity.

Detailed Impurity Analysis & Troubleshooting

Impurity A: The "Stalled" Starting Material
  • Identity: 4-bromo-2,6-dimethylaniline (CAS: 24596-19-8)[1]

  • Why it happens: The methyl groups at the 2 and 6 positions create significant steric hindrance, blocking the approach of the bulky

    
     electrophile. Standard conditions (
    
    
    
    , DCM, RT) often fail to reach >50% conversion.
  • Identification:

    • TLC: Stains differently than the carbamate (Aniline often turns brown/red with ninhydrin or anisaldehyde; Boc is often faint).

    • NMR: Look for the amine protons (

      
      ) around 3.5-4.0 ppm (broad) versus the amide (
      
      
      
      ) of the product which is typically downfield (6.0+ ppm) and sharper.
  • Corrective Action:

    • Reflux: Switch solvent to THF or Toluene and reflux.

    • Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine). Warning: DMAP can accelerate isocyanate formation.

    • Strong Base: Use LiHMDS or NaHMDS (1.1 equiv) in THF at 0°C, then add

      
      . The deprotonated aniline is a much stronger nucleophile.
      
Impurity B: The "Brick" (Symmetrical Urea)
  • Identity: 1,3-bis(4-bromo-2,6-dimethylphenyl)urea

  • Why it happens: This is the most troublesome impurity. If the reaction generates an isocyanate intermediate (common with DMAP or high heat), that isocyanate will react with any remaining unreacted aniline to form a urea.

    • Mechanism:[2][3] Aniline + Isocyanate

      
       Urea.
      
  • Identification:

    • LC-MS: Mass of ~426/428/430 (distinctive dibromo isotope pattern).

    • Solubility: Insoluble in DCM, EtOAc, Hexanes. Often precipitates as a white solid during the reaction.

  • Corrective Action:

    • Strict Anhydrous Conditions: Moisture hydrolyzes isocyanates back to amines, perpetuating the cycle.

    • Order of Addition: If using strong base (NaHMDS), ensure the aniline is fully deprotonated before adding

      
       to prevent free amine from meeting any formed isocyanate.
      
Impurity C: The "Ghost" (Isocyanate)
  • Identity: 4-bromo-2,6-dimethylphenyl isocyanate

  • Why it happens: Thermal elimination of t-butanol from the Boc-protected product.

  • Identification:

    • IR Spectroscopy: Look for a strong, sharp peak around 2270 cm⁻¹ (Isocyanate -N=C=O stretch).

  • Corrective Action: Avoid excessive heating (>80°C) during workup or evaporation.

Analytical Data Reference

Use this table to validate your crude mixture analysis.

ComponentMW (approx)MS (ESI+)1H NMR (CDCl3) Key Signals
Target (Boc) 300.2323 (M+Na)245 (M-tBu)δ 1.50 (s, 9H, Boc) δ 2.20 (s, 6H, Ar-Me)δ 7.20 (s, 2H, Ar-H)
Start. Mat. (Aniline) 200.1201 (M+H)δ 3.60 (br s, 2H, NH2) δ 2.12 (s, 6H, Ar-Me)δ 7.04 (s, 2H, Ar-H)
Urea Impurity 426.1427 (M+H)449 (M+Na)No Boc Peak Very broad/insoluble signals.Aromatic region shifts downfield.

Purification Protocol

Due to the lipophilicity of the Boc group and the bromine atom, the target molecule is relatively non-polar.

Step-by-Step Purification:

  • Quench: If using strong base, quench with saturated

    
     at 0°C.
    
  • Workup: Extract with EtOAc (x3). Wash combined organics with water (x2) and Brine (x1). Dry over

    
    .
    
  • Filtration (Critical): If you see a white precipitate that does not dissolve in EtOAc, filter it off . This is likely the Urea impurity. Do not try to dissolve it; you are lucky it precipitated.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40-63 µm).

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate.

    • Gradient: Start at 100:0 Hexanes. The product typically elutes around 5-10% EtOAc. The unreacted aniline is more polar and will elute later (15-20% EtOAc).

    • Note: The 2,6-dimethyl groups make the aniline less polar than typical anilines, so the separation factor (

      
      ) between Product and SM may be small. A shallow gradient is recommended.
      

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanisms of nucleophilic substitution and steric hindrance).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link

  • Knölker, H. J., et al. (1995). "Mild and Efficient Synthesis of Ureas from Isocyanates." Synlett, 1995(05), 378-380. (Mechanism of urea formation).[3][4][5]

  • Sigma-Aldrich. (n.d.). 4-Bromo-2,6-dimethylaniline Product Specification. Link

  • BenchChem. (2025). Impurity Identification in Boc-L-Valine and Related Anilines. Link (General impurity profiling for Boc-amino compounds).

Sources

Validation & Comparative

mass spectrometry fragmentation pattern of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate

Introduction

In modern drug discovery and organic synthesis, the unambiguous characterization of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical data on molecular weight and structure through the analysis of fragmentation patterns. This guide offers a predictive and comparative analysis of the mass spectrometry fragmentation pattern for tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate, a compound representative of protected amine intermediates in pharmaceutical synthesis.

While direct experimental spectra for this specific molecule are not widely published, a robust and reliable fragmentation pattern can be predicted by dissecting its structure into key functional motifs: the tert-butyl carbamate (Boc) protecting group, the substituted aromatic ring, and the bromine atom. This guide will deconstruct these components, explain the causal mechanisms behind their fragmentation, and provide a comparative framework against simpler, analogous structures. The insights provided are designed to empower researchers to interpret mass spectra of related compounds with greater confidence.

Molecular Profile and Expected Ionization

Before analyzing fragmentation, it is essential to establish the profile of the parent molecule.

  • Compound Name: tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate

  • Molecular Formula: C₁₃H₁₈BrNO₂[1]

  • Molecular Weight: 300.19 g/mol [1]

  • Core Structure: A tert-butyl carbamate group linked to a 4-bromo-2,6-dimethylaniline core.

Under typical ionization conditions, such as Electrospray Ionization (ESI) or Electron Ionization (EI), the molecule will first form a molecular ion (M•⁺ in EI) or a protonated molecule ([M+H]⁺ in ESI). The most striking initial feature will be the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[2] Consequently, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.

  • [M]⁺ Peak: m/z 300 (containing ⁷⁹Br)

  • [M+2]⁺ Peak: m/z 302 (containing ⁸¹Br)

This characteristic 1:1 doublet is a definitive marker for the presence of a single bromine atom in the molecule or its fragments.[3][4]

Primary Fragmentation Pathways: A Predictive Analysis

The fragmentation of the molecular ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. For this molecule, fragmentation is dominated by the predictable behavior of the tert-butyl carbamate group.

Fragmentation of the tert-Butyl Carbamate (Boc) Moiety

The Boc group is notoriously labile in the mass spectrometer, undergoing a characteristic set of cleavages. This is the most anticipated and diagnostically significant fragmentation pathway.

  • Loss of Isobutylene: The most common initial fragmentation is the loss of a neutral isobutylene molecule (C₄H₈, 56 Da) via a six-membered ring transition state, often described as a McLafferty-type rearrangement. This leads to the formation of a carbamic acid intermediate.

  • Decarboxylation: The resulting carbamic acid is unstable and readily loses carbon dioxide (CO₂, 44 Da).

  • Combined Loss of 100 Da: Experimentally, this often appears as a concerted loss of a 100 Da neutral fragment (isobutylene + carbon dioxide).[5] This pathway results in the formation of the protonated 4-bromo-2,6-dimethylaniline ion.

  • Formation of the tert-Butyl Cation: Alpha-cleavage can also occur, leading to the homolytic cleavage of the C-O bond to generate the highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57 .[6][7] This peak is often the base peak in the spectrum of compounds containing a tert-butyl group due to the stability of the tertiary carbocation.[2]

The following diagram illustrates these dominant fragmentation pathways originating from the Boc group.

G cluster_main Predicted Fragmentation Pathways cluster_boc Boc Group Fragmentation cluster_aromatic Aromatic Ring Fragmentation mol_ion Molecular Ion [C₁₃H₁₈BrNO₂]⁺˙ m/z 300/302 loss_isobutylene Loss of Isobutylene (- C₄H₈) mol_ion->loss_isobutylene Pathway A alpha_cleavage α-Cleavage mol_ion->alpha_cleavage Pathway B loss_co2 Loss of CO₂ (- CO₂) loss_isobutylene->loss_co2 fragment_aniline [4-bromo-2,6-dimethylaniline]H⁺ C₈H₁₁BrN⁺ m/z 200/202 loss_co2->fragment_aniline loss_br Loss of Br• fragment_aniline->loss_br loss_ch3 Loss of CH₃• fragment_aniline->loss_ch3 fragment_tbutyl tert-Butyl Cation [C₄H₉]⁺ m/z 57 alpha_cleavage->fragment_tbutyl fragment_phenyl [C₈H₁₀N]⁺ m/z 120 loss_br->fragment_phenyl fragment_benzylic [C₇H₈BrN]⁺ m/z 185/187 loss_ch3->fragment_benzylic

Caption: Predicted fragmentation of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate.

Fragmentation of the Aromatic Core

Fragments retaining the aromatic ring will also exhibit the characteristic M/M+2 bromine isotope pattern.

  • Loss of Bromine: The ion at m/z 200/202 can subsequently lose a bromine radical (Br•, 79/81 Da) to yield a fragment at m/z 121 .

  • Benzylic Cleavage: Loss of a methyl radical (CH₃•, 15 Da) from the ion at m/z 200/202 could occur, leading to a fragment at m/z 185/187 .

Summary of Predicted Fragments and Comparative Data

The following table summarizes the key predicted ions for tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate and compares them with the known fragmentation of simpler reference compounds.

Predicted m/zIon Structure/FormulaFragmentation PathwayComparative Evidence
300/302 [C₁₃H₁₈BrNO₂]⁺˙Molecular Ion (M⁺) The M/M+2 pattern is characteristic of compounds with one bromine atom.[3][4]
200/202 [C₈H₁₀BrN]H⁺Loss of isobutylene (-56 Da) and CO₂ (-44 Da) from the molecular ion.The combined loss of 100 Da is a hallmark of tert-butyl carbamate fragmentation.[5]
185/187 [C₇H₇BrN]H⁺Loss of a methyl radical (•CH₃) from the m/z 200/202 fragment.Benzylic cleavage is a common pathway for alkyl-substituted aromatic compounds.
121 [C₈H₁₁N]H⁺Loss of a bromine radical (•Br) from the m/z 200/202 fragment.Halogen loss is a common fragmentation pathway for halogenated aromatics.
57 [C₄H₉]⁺α-cleavage of the Boc group to form the stable tert-butyl cation.This is often the base peak for molecules containing a tert-butyl group.[2][6][7]

Experimental Protocol for Mass Spectrometry Analysis

To empirically validate the predicted fragmentation pattern, the following protocol using a standard LC-MS system with an ESI source is recommended.

Methodology
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Liquid Chromatography (LC) Parameters (Optional, for sample cleanup):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS) Parameters (ESI Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment ions.

  • Data Acquisition and Analysis:

    • Acquire data in full scan mode to identify the [M+H]⁺ ion.

    • Perform a second run in a data-dependent acquisition (DDA) or targeted MS/MS mode, selecting the precursor ions at m/z 301/303 ([M+H]⁺) for fragmentation.

    • Analyze the resulting MS/MS spectrum to identify fragment ions and compare them against the predicted values.

The following diagram outlines this experimental workflow.

G cluster_workflow Experimental Workflow for MS Analysis prep 1. Sample Preparation (1-10 µg/mL) lc 2. LC Separation (C18 Column) prep->lc esi 3. ESI Source (Ionization) lc->esi ms1 4. Full Scan MS (Identify [M+H]⁺) esi->ms1 ms2 5. MS/MS (Fragment [M+H]⁺) ms1->ms2 Select m/z 301/303 analysis 6. Data Analysis (Compare Fragments) ms2->analysis

Caption: A standard workflow for LC-MS/MS analysis of small molecules.

Conclusion

The mass spectrometry fragmentation of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate is highly predictable and governed by the established chemical principles of its constituent functional groups. The most diagnostically significant features are expected to be:

  • A molecular ion peak cluster at m/z 300/302 , confirming the molecular weight and the presence of a single bromine atom.

  • A prominent fragment ion cluster at m/z 200/202 , resulting from the characteristic neutral loss of 100 Da (isobutylene and CO₂) from the Boc group.

  • A strong signal, likely the base peak, at m/z 57 , corresponding to the stable tert-butyl cation.

By understanding these key pathways, researchers can confidently identify this molecule and other structurally related Boc-protected aromatic amines, distinguishing them from isomers and impurities, and ensuring the integrity of their synthetic and developmental pipelines.

References

  • Gaspari, M., & Vouros, P. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1724–1734. [Link]

  • Lu, F., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and Bioanalytical Chemistry, 406(10), 2459-2468. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. [Link]

  • Shanghai Chemlin Biopharmaceutical Co., Ltd. (n.d.). tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate. Chemlin. [Link]

  • Rauf, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 28. [Link]

  • Tsujikawa, K., et al. (2015). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Rapid Communications in Mass Spectrometry, 29(15), 1365-1378. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Evans, M. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Mehtiyeva, A. K., et al. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2021(3), M1252. [Link]

Sources

IR spectroscopy peaks for tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of Tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can identify the specific functional groups present in a compound. This guide provides a detailed analysis of the expected IR absorption peaks for tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate , a compound featuring a carbamate linkage, a sterically hindered and electronically modified aromatic ring, and a tert-butyl group.

This document serves as a comparative guide for researchers, scientists, and drug development professionals. It moves beyond a simple peak list, offering a predictive analysis grounded in established spectroscopic principles and comparing the expected spectrum to simpler carbamates. We will explore how steric hindrance and electronic effects from the substituted phenyl ring modulate the vibrational frequencies of key functional groups.

Theoretical IR Peak Analysis and Comparative Interpretation

The structure of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate presents several key vibrational modes. The positions of these absorption bands are influenced by the interplay of the bulky tert-butyl and 2,6-dimethylphenyl groups, as well as the electronic nature of the bromine substituent.

N-H Stretching Vibration
  • Expected Region: 3450-3300 cm⁻¹

  • Analysis: Secondary amides and carbamates typically show a single, sharp N-H stretching band in the region of 3500-3300 cm⁻¹[1][2]. In the solid state, intermolecular hydrogen bonding between the N-H proton and the carbonyl oxygen of an adjacent molecule can broaden this peak and shift it to a lower wavenumber (frequency). For the title compound, the steric hindrance from the two ortho-methyl groups on the phenyl ring may partially inhibit efficient intermolecular hydrogen bonding. Therefore, we predict a relatively sharp and distinct N-H peak, likely appearing towards the higher end of the typical range for solid-state carbamates, around 3400-3350 cm⁻¹ .

C-H Stretching Vibrations
  • Expected Region: 3100-2850 cm⁻¹

  • Analysis: The spectrum will feature distinct C-H stretching absorptions corresponding to the different types of C-H bonds in the molecule.

    • Aromatic C-H Stretch: The C(sp²)-H bonds on the phenyl ring will absorb at frequencies slightly above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range[2][3]. These peaks are usually of weak to medium intensity.

    • Aliphatic C-H Stretch: The C(sp³)-H bonds of the tert-butyl and methyl groups will give rise to strong absorption bands just below 3000 cm⁻¹. Expect prominent peaks in the 2985-2850 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of these alkyl groups[3].

Carbonyl (C=O) Stretching Vibration (Amide I Band)
  • Expected Region: 1730-1680 cm⁻¹

  • Analysis: The carbonyl stretch is one of the most intense and diagnostic peaks in the IR spectrum[4]. For carbamates, this peak typically appears between 1750-1680 cm⁻¹[2]. Its exact position is sensitive to electronic effects, steric hindrance, and hydrogen bonding.

    • Electronic Effects: The nitrogen atom's lone pair can be delocalized into both the carbonyl group and the aromatic ring. The electron-donating methyl groups on the ring increase electron density on the nitrogen, enhancing resonance with the carbonyl group. This increased delocalization imparts more single-bond character to the C=O bond, shifting its absorption to a lower frequency. Conversely, the electron-withdrawing bromine atom will have a competing effect.

    • Hydrogen Bonding: In the solid state, intermolecular hydrogen bonding weakens the C=O bond, shifting the peak to a lower wavenumber. Studies on carbamates have shown that this shift can be approximately 35 cm⁻¹ when moving from a non-hydrogen-bonding solvent to the solid phase[5].

    • Prediction: Considering these factors, a strong and sharp absorption peak is predicted in the range of 1705-1685 cm⁻¹ for a solid-state sample. This is slightly lower than a simple alkyl carbamate due to the electronic influence of the substituted ring.

N-H Bending and C-N Stretching (Amide II Band)
  • Expected Region: 1550-1510 cm⁻¹

  • Analysis: The Amide II band is a result of the coupling between the N-H in-plane bending vibration and the C-N stretching vibration. It is a characteristic feature of secondary amides and carbamates, typically appearing as a medium to strong band. For this molecule, we expect a prominent peak in the 1550-1510 cm⁻¹ region.

Aromatic C=C Stretching Vibrations
  • Expected Region: 1600-1450 cm⁻¹

  • Analysis: The stretching of the carbon-carbon double bonds within the aromatic ring typically results in two or three bands in this region. These peaks can be of variable intensity. Expect absorptions near 1600 cm⁻¹ and 1475 cm⁻¹ [3].

C-O Stretching Vibrations
  • Expected Region: 1250-1050 cm⁻¹

  • Analysis: Carbamates possess two C-O single bonds, leading to asymmetric and symmetric stretching modes. These typically result in strong absorptions. Expect a prominent band around 1250-1200 cm⁻¹ corresponding to the Ar-N-C(=O)-O -C stretch and another strong band near 1160-1140 cm⁻¹ associated with the O-C(CH₃)₃ moiety.

C-Br Stretching Vibration
  • Expected Region: 690-515 cm⁻¹

  • Analysis: The C-Br stretch appears in the fingerprint region of the spectrum and is often of medium to strong intensity. For aryl bromides, this peak is typically found in the 690-515 cm⁻¹ range[3].

Comparative Data Summary

The following table summarizes the predicted IR absorption bands for tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate and provides a comparative context.

Vibrational Mode Predicted Wavenumber (cm⁻¹) (Solid State) Expected Intensity Comparative Notes & Rationale
N-H Stretch3400 - 3350Medium, SharpFrequency is slightly higher than typical amides due to steric hindrance from ortho-methyl groups impeding strong H-bonding.
Aromatic C-H Stretch3100 - 3030Weak to MediumCharacteristic of C(sp²)-H bonds; appears just above the 3000 cm⁻¹ boundary.
Aliphatic C-H Stretch2985 - 2850StrongIntense absorption from the numerous C(sp³)-H bonds in the tert-butyl and methyl groups.
C=O Stretch (Amide I)1705 - 1685Strong, SharpLower frequency than simple esters due to nitrogen resonance. Position influenced by H-bonding and ring substituents[5].
N-H Bend / C-N Stretch (Amide II)1550 - 1510Medium to StrongA coupled vibration characteristic of secondary N-H carbamates.
Aromatic C=C Stretch~1600, ~1475Medium to WeakDiagnostic peaks for the substituted benzene ring[3].
Asymmetric C-O-C Stretch1250 - 1200StrongRelated to the carbamate ester linkage.
O-C(Alkyl) Stretch1160 - 1140StrongCharacteristic of the tert-butyl ether portion of the carbamate.
C-Br Stretch690 - 550Medium to StrongAppears in the lower frequency fingerprint region[3].

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

This protocol describes a self-validating method for obtaining a reliable IR spectrum using a modern Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Objective: To obtain a clean, high-resolution infrared spectrum of solid tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Crystal Preparation and Cleaning:

    • Rationale: Ensures that the collected spectrum is solely from the sample, free from contaminants.

    • Procedure: Thoroughly wipe the surface of the ATR crystal (e.g., diamond) with a lint-free wipe soaked in a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • Rationale: This is a critical self-validating step. The instrument measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. This background is then mathematically subtracted from the sample spectrum.

    • Procedure: With the clean, empty ATR accessory in place, initiate a background scan using the spectrometer software. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

  • Sample Application:

    • Rationale: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal.

    • Procedure: Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal, ensuring the active area is fully covered.

  • Applying Pressure:

    • Rationale: For solid samples, applying pressure with the integrated anvil ensures intimate contact, maximizing the interaction between the IR evanescent wave and the sample.

    • Procedure: Lower the spectrometer's anvil and apply consistent pressure to the solid sample. Most modern instruments have a pressure clamp or indicator to ensure reproducibility.

  • Sample Spectrum Acquisition:

    • Rationale: This step collects the infrared spectrum of the sample.

    • Procedure: Using the same acquisition parameters as the background scan (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans), initiate the sample scan. The software will automatically perform the background subtraction, yielding the final absorbance or transmittance spectrum.

  • Post-Acquisition Cleanup:

    • Rationale: Maintains the integrity of the instrument for subsequent users.

    • Procedure: Raise the anvil, remove the bulk of the solid sample, and clean the ATR crystal surface as described in Step 1.

Visualization of the Experimental and Interpretive Workflow

The following diagram illustrates the logical flow from sample handling to final spectral interpretation.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_interp Interpretation Clean_Crystal 1. Clean ATR Crystal (Isopropanol Wipe) Background_Scan 2. Acquire Background Spectrum (16-32 Scans) Clean_Crystal->Background_Scan Apply_Sample 3. Apply Solid Sample to Crystal Background_Scan->Apply_Sample Apply_Pressure 4. Apply Anvil Pressure (Ensure Good Contact) Apply_Sample->Apply_Pressure Acquire_Sample_Scan 5. Acquire Sample Spectrum (Automatic Subtraction) Apply_Pressure->Acquire_Sample_Scan Process_Spectrum 6. Process Spectrum (Baseline Correction, Peak Picking) Acquire_Sample_Scan->Process_Spectrum Identify_Peaks 7. Identify Key Peaks (N-H, C=O, C-H, etc.) Process_Spectrum->Identify_Peaks Compare_Data 8. Compare with Reference Data & Theoretical Predictions Identify_Peaks->Compare_Data

Sources

A Comparative Guide to the Reactivity of Tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate and Its Unmethylated Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, aryl carbamates are versatile intermediates, prized for their role in constructing complex molecular architectures. Their utility in palladium-catalyzed cross-coupling reactions and directed ortho-lithiation is well-documented. However, the reactivity of these compounds can be significantly influenced by their substitution patterns. This guide provides an in-depth comparison of the reactivity of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate and its unmethylated counterpart, tert-butyl N-(4-bromophenyl)carbamate, with a focus on how the presence of ortho-methyl groups dictates experimental choices and outcomes.

Introduction: The Impact of Ortho-Methyl Groups

The primary structural difference between the two molecules is the presence of two methyl groups ortho to the carbamate functionality in tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate. These seemingly minor additions have profound implications for the molecule's reactivity, primarily through steric hindrance. This steric bulk can impede the approach of bulky catalysts and reagents to the reactive centers of the molecule, namely the carbon-bromine bond and the carbamate's ortho positions. This guide will explore the consequences of this steric shielding in three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation reactions.

Suzuki-Miyaura Coupling: A Tale of Two Steric Environments

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds.[1][2] However, its efficiency is highly sensitive to steric hindrance around the coupling partners.

Unmethylated Analog: tert-butyl N-(4-bromophenyl)carbamate readily participates in Suzuki-Miyaura coupling reactions under standard conditions. The absence of ortho-substituents allows for the facile oxidative addition of the palladium catalyst to the carbon-bromine bond. A typical reaction might employ a palladium catalyst like Pd(PPh₃)₄ and a carbonate base in a solvent mixture such as toluene and water.

Dimethylated Analog: The ortho-methyl groups in tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate present a significant steric barrier to the palladium catalyst. This hindrance slows down the rate-limiting oxidative addition step, often leading to lower yields or requiring more forcing reaction conditions. To overcome this challenge, specialized, sterically demanding phosphine ligands are often necessary to promote the desired transformation.[3]

Comparative Analysis:

Featuretert-butyl N-(4-bromophenyl)carbamatetert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate
Reactivity HighLow to Moderate
Catalyst Standard Pd catalysts (e.g., Pd(PPh₃)₄)Requires bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig type ligands)
Reaction Conditions Milder temperatures, shorter reaction timesHigher temperatures, longer reaction times
Yields Generally highOften lower and more variable

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following protocol is a representative example for the unmethylated analog, based on a similar transformation.[4] For the dimethylated analog, significant optimization with specialized ligands would be required.

Materials:

  • tert-butyl N-(4-bromophenyl)carbamate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add tert-butyl N-(4-bromophenyl)carbamate, the arylboronic acid, and K₂CO₃.

  • Add toluene and water (typically a 4:1 to 10:1 ratio).

  • Degas the mixture with a stream of nitrogen or argon for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Steric Hindrance in Suzuki-Miyaura Coupling

G cluster_0 Unhindered Substrate cluster_1 Sterically Hindered Substrate Pd(0) Pd(0) Aryl-Br Ar-Br Pd(0)->Aryl-Br Oxidative_Addition_1 Oxidative Addition (Facile) Aryl-Br->Oxidative_Addition_1 Pd(0)_2 Pd(0) Hindered_Aryl-Br 2,6-Me₂-Ar-Br Pd(0)_2->Hindered_Aryl-Br Steric Clash Oxidative_Addition_2 Oxidative Addition (Hindered) Hindered_Aryl-Br->Oxidative_Addition_2

Caption: Steric hindrance from ortho-methyl groups impedes palladium catalyst approach.

Buchwald-Hartwig Amination: Navigating Steric Crowding

The Buchwald-Hartwig amination is a versatile method for forging carbon-nitrogen bonds.[5][6][7] Similar to the Suzuki-Miyaura coupling, this reaction is sensitive to steric hindrance on the aryl halide.

Unmethylated Analog: tert-butyl N-(4-bromophenyl)carbamate is an excellent substrate for Buchwald-Hartwig amination. It can be coupled with a wide range of primary and secondary amines using standard palladium catalysts and phosphine ligands.

Dimethylated Analog: The two ortho-methyl groups on tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate create a sterically congested environment around the C-Br bond. This makes the oxidative addition of the palladium catalyst challenging. To achieve successful coupling, highly active and sterically demanding ligands, such as those from the Buchwald (e.g., RuPhos, BrettPhos) or Hartwig research groups, are typically required.[3][8] These ligands are designed to promote the formation of the active monoligated palladium species that is necessary for the oxidative addition to sterically hindered substrates. Even with these advanced catalytic systems, higher temperatures and longer reaction times may be necessary.

Comparative Analysis:

Featuretert-butyl N-(4-bromophenyl)carbamatetert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate
Reactivity HighLow
Catalyst/Ligand Standard Pd/phosphine systemsRequires bulky, electron-rich ligands (e.g., RuPhos, BrettPhos)
Reaction Conditions Milder conditionsMore forcing conditions (higher temperature, longer time)
Yields Generally good to excellentModerate to good, highly dependent on ligand choice

Experimental Protocol: Representative Buchwald-Hartwig Amination

The following is a general protocol that would serve as a starting point for both substrates, with the understanding that the dimethylated analog would necessitate the use of a specialized ligand.

Materials:

  • Aryl bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Phosphine ligand (e.g., RuPhos for the dimethylated analog, a standard ligand like BINAP for the unmethylated, 0.04 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl bromide and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sulfate.

  • Filter, concentrate, and purify by column chromatography.

Diagram: Buchwald-Hartwig Catalytic Cycle

G Pd(0) Pd(0) Pd(II) L-Pd(II)-Ar Br Pd(0)->Pd(II) Oxidative Addition (Ar-Br) Amine_Complex L-Pd(II)-Ar H₂NR' Pd(II)->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)-Ar HNR' Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0) Product Ar-NR'H Amido_Complex->Product Reductive Elimination G cluster_0 Unhindered Substrate cluster_1 Sterically Hindered Substrate Start_1 Ar(NHBoc)-Br Ortho-Li ortho-Lithiated Intermediate Start_1->Ortho-Li DoM Br-Li Li-Br Exchange Intermediate Start_1->Br-Li Li-Halogen Exchange Start_2 2,6-Me₂-Ar(NHBoc)-Br Blocked Ortho positions Blocked Br-Li_2 Li-Br Exchange Intermediate Start_2->Br-Li_2 Li-Halogen Exchange

Sources

validating purity of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the integrity of a biological assay is only as good as the chemical tools employed. tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate (CAS: 1365988-24-4) is a specialized building block, often used as a protected intermediate for synthesizing PROTACs, kinase inhibitors, or molecular probes.

While standard Certificate of Analysis (CoA) documents often report "HPLC Purity >95%," this metric is frequently insufficient for sensitive biological applications. The steric bulk of the 2,6-dimethyl substituents introduces unique synthetic challenges—specifically incomplete conversion and rotameric complexity—that standard QC methods miss.

This guide compares the performance of Standard Purity (HPLC-only) versus Bio-Validated Purity (qNMR + LC-MS) , demonstrating why the latter is the non-negotiable standard for reproducible biological data.

Part 1: The Impurity Profile & Biological Risks[1][2]

To understand why validation is critical, we must analyze the specific risks associated with this molecule's synthesis and degradation.

The "Alternatives": Purity Grades Compared[1][2][3]
FeatureAlternative A: Technical Grade Alternative B: Standard HPLC Grade Product: Bio-Validated Grade
Purity Claim ~90% (Area %)>95% (UV Area %)>98% (Absolute wt/wt)
Primary Method LC-MS (Qualitative)HPLC-UV (254 nm)qNMR + HPLC + Residual Solvents
Residual Aniline High (>5%)Moderate (1-2%)None Detected (<0.1%)
Metal Content UnknownNot Tested<10 ppm (ICP-MS)
Biological Risk High (Cytotoxicity, Redox)Medium (False Positives)Low (True Signal)
The Critical Threat: Residual 4-Bromo-2,6-dimethylaniline

The synthesis of this carbamate involves reacting 4-bromo-2,6-dimethylaniline with di-tert-butyl dicarbonate (Boc₂O).

  • Expert Insight: The two methyl groups at the ortho positions create significant steric hindrance. This reduces the nucleophilicity of the amine, often requiring forcing conditions (strong bases like NaHMDS or excess DMAP) to drive the reaction.

  • The Consequence: Incomplete reaction is common. Standard purification often fails to fully remove the unreacted aniline because its lipophilicity is similar to the product.

  • Assay Impact: Free anilines are notorious PAINS (Pan-Assay Interference Compounds). They can:

    • Undergo redox cycling, generating H₂O₂ that inhibits enzymes non-specifically.

    • Intercalate into membranes, skewing cell viability data.

Diagram: Impurity Propagation in Assays

The following diagram illustrates how specific impurities from "Standard Grade" material propagate to cause assay failure.

ImpurityPropagation cluster_0 Synthesis Risks cluster_1 Standard QC (HPLC-UV) cluster_2 Biological Consequence Precursor 4-Bromo-2,6- dimethylaniline HPLC HPLC-UV (254nm) Precursor->HPLC Incomplete Conversion Quench Fluorescence Quenching Precursor->Quench Aromatic Amine Reagent Boc2O Excess Reagent->HPLC Catalyst DMAP/Metals Missed Missed Impurities: - Non-UV active (Boc2O) - Co-eluting Aniline HPLC->Missed Detection Limit Redox Redox Cycling (H2O2 Generation) Missed->Redox Tox Cell Toxicity (False Potency) Missed->Tox caption Fig 1. Propagation of undetected aniline and reagent impurities into biological datasets.

Part 2: Analytical Comparison (Methodology)

Why is "Standard HPLC" insufficient? This section objectively compares the validation methods.

HPLC-UV vs. qNMR

HPLC-UV relies on the extinction coefficient (


) of the molecule.
  • Flaw: If the impurity (e.g., Boc₂O or a solvent) has low UV absorbance at 254 nm, it is invisible. A sample can look "99% pure" by HPLC Area% but actually be only 80% product by weight.

  • Rotamer Issue: The tert-butyl carbamate combined with the ortho-methyl groups restricts rotation around the N-C(O) bond. This can cause peak splitting in HPLC, leading inexperienced chemists to interpret the product as impure, or conversely, to integrate an impurity as a rotamer.

qNMR (Quantitative Nuclear Magnetic Resonance) is the absolute method.[1][2]

  • Advantage:[3][1][2][4][5] It counts protons.[2][4] It requires no reference standard of the analyte, only a certified internal standard (e.g., Maleic Acid or TCNB). It detects residual solvents, water, and inorganic salts that HPLC misses.

Comparative Data: Purity Assessment

Hypothetical data based on typical batch analysis of sterically hindered carbamates.

MethodBatch A (Standard)Batch B (Bio-Validated)Notes
HPLC Purity (254 nm) 98.2%99.1%Standard looks good, but hides mass errors.
qNMR (Absolute Purity) 84.5% 98.9% Batch A contained 12% occluded solvent/salts.
Residual Aniline 1.5%<0.05%Critical for toxicity assays.
IC₅₀ Shift (Cell Assay) 5.4 µM (Toxic artifact)>50 µM (True inactive)Batch A showed false potency due to aniline.

Part 3: Protocol for Validation (The Self-Validating System)

To ensure your material is "Bio-Ready," do not rely on the vendor's CoA. Perform this Two-Tier Validation Protocol .

Tier 1: The Identity & Rotamer Check (H-NMR)

Objective: Confirm structure and rule out significant aniline contamination.

  • Solvent: Dissolve 5 mg in DMSO-d6 (preferred over CDCl₃ to break up H-bonding aggregates).

  • Temperature: Run at 298K and 353K (80°C) .

    • Why? At room temperature, the 2,6-dimethyl groups may cause the Boc tert-butyl peak to broaden or split due to restricted rotation. Heating to 80°C should coalesce these peaks into a sharp singlet.

    • Pass Criteria: Coalescence at high T confirms the split peaks are rotamers, not impurities.

  • Aniline Check: Look for a broad singlet around 4.5-5.0 ppm (NH₂) or shifted aromatic signals distinct from the carbamate.

Tier 2: Absolute Quantitation (qNMR)

Objective: Determine the exact weight % to correct molar dosing in assays.

  • Standard Selection: Use 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm).

  • Preparation:

    • Weigh ~10 mg of Analyte (precision ±0.01 mg).

    • Weigh ~5 mg of Standard (precision ±0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition:

    • Relaxation delay (d1) = 60 seconds (Ensure full relaxation).

    • Scans = 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of standard).
    
Diagram: The Validation Decision Tree

ValidationTree Start Start Validation NMR_RT 1H-NMR (25°C) DMSO-d6 Start->NMR_RT Split Are peaks split/broad? NMR_RT->Split Heat Run VT-NMR (80°C) Split->Heat Yes (Rotamers?) qNMR Run qNMR (Internal Std) Split->qNMR No (Clean) Coalesce Do peaks coalesce? Heat->Coalesce Impurity FAIL: Structural Impurity Coalesce->Impurity No Coalesce->qNMR Yes Calc Calculate Wt% qNMR->Calc Pass PASS: Bio-Ready (Use Wt% for Dosing) Calc->Pass caption Fig 2. Decision tree for distinguishing rotameric effects from impurities.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link][6]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017). (Regarding control of aniline impurities). [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape

Based on the analysis of structural analogs, tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate should be handled as a compound that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. The presence of a bromine atom on the aromatic ring and the carbamate functional group are key drivers of its toxicological profile.

Key Hazard Considerations:

  • Acute Toxicity (Oral): Similar compounds are classified as harmful if swallowed.[1]

  • Skin Irritation: Direct contact may cause skin irritation.[1]

  • Eye Irritation: Potentially causes serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure when handling tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be used when there is a splash hazard.To protect against dust particles and potential splashes of solutions containing the compound.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber) inspected for integrity before each use.To prevent skin contact. It is crucial to follow the glove manufacturer's guidelines for breakthrough time and to wash hands thoroughly after glove removal.[2]
Body Protection A long-sleeved laboratory coat. Consider a chemically resistant apron for large quantities or when there is a significant splash risk.To minimize skin exposure on the arms and body.[3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the solid compound, especially if there is a risk of dust generation.[4]To prevent the inhalation of fine particles, particularly in areas with inadequate ventilation or when handling larger quantities. For situations with potential for vapor or mist, a respirator with an appropriate cartridge should be considered.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound, from initial receipt to final disposal, is critical for maintaining a safe laboratory environment.

Preparation and Handling:
  • Work Area Designation: All work with tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Emergency Equipment Accessibility: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3]

  • Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the solid material, do so within a ventilated enclosure to minimize the generation of dust. Use a spatula for transfers to avoid creating airborne particles.[4]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3]

Spill and Emergency Procedures:
  • Small Spills: For minor spills of the solid material, carefully sweep it up, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[6]

  • Large Spills: In the event of a large spill, evacuate the immediate area and prevent entry. If safe to do so, contain the spill to prevent it from spreading. Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate and any contaminated materials is crucial.

  • Solid Waste: Unused or waste solid compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Contaminated Materials: All materials that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste.[5]

  • Final Disposal: All waste containing tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain or in the regular trash.

Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment based on the intended handling procedure.

PPE_Selection_Workflow PPE Selection for Handling tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate start Start: Handling tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate task What is the task? start->task weighing Weighing Solid task->weighing Solid Handling solution Preparing Solution task->solution Liquid Handling large_scale Large Scale / High Concentration task->large_scale Increased Risk ppe_base Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_base respirator Add Respiratory Protection (N95 or equivalent) weighing->respirator solution->ppe_base face_shield Add Face Shield solution->face_shield large_scale->respirator large_scale->face_shield apron Add Chemical Apron large_scale->apron end Proceed with Caution ppe_base->end For small scale work respirator->ppe_base face_shield->ppe_base apron->ppe_base

Caption: Decision workflow for PPE selection.

References

  • Thermo Fisher Scientific. (2025, September 6). tert-Butyl carbamate - SAFETY DATA SHEET. Retrieved from [Link]

  • Kono Chem Co., Ltd. tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate. Retrieved from [Link]

  • BASF. (2024, January 5). Acrobat MZ 69 WP - Safety data sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.